1-Bromo-2-fluoro-3,5-dimethylbenzene
Description
Structure
2D Structure
Properties
IUPAC Name |
1-bromo-2-fluoro-3,5-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-5-3-6(2)8(10)7(9)4-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVBXEOMBASYFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597665 | |
| Record name | 1-Bromo-2-fluoro-3,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344-16-1 | |
| Record name | 1-Bromo-2-fluoro-3,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-Bromo-2-fluoro-3,5-dimethylbenzene from m-Xylene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide outlines a multi-step synthetic pathway for the preparation of 1-Bromo-2-fluoro-3,5-dimethylbenzene, a polysubstituted aromatic compound with potential applications in pharmaceutical and materials science research. The synthesis commences with the readily available starting material, m-xylene, and proceeds through a series of key transformations including nitration, reduction, selective bromination, diazotization, and fluorination. This document provides detailed experimental protocols, summarizes quantitative data in tabular format, and includes workflow diagrams for enhanced clarity.
Synthetic Strategy Overview
The synthesis of this compound from m-xylene is not a direct conversion and necessitates a strategic sequence of reactions to install the desired substituents with the correct regiochemistry. The proposed synthetic route is illustrated below:
Caption: Overall synthetic workflow from m-xylene to this compound.
Experimental Protocols
Step 1: Synthesis of 3,5-Dimethylnitrobenzene from m-Xylene (Nitration)
The initial step involves the electrophilic nitration of m-xylene. The two methyl groups are ortho, para-directing activators. To favor substitution at the 4-position and minimize dinitration, controlled reaction conditions are crucial. Subsequent isomerization or purification might be necessary to obtain the desired 3,5-dimethylnitrobenzene, although this isomer is often a minor product in direct nitration. For the purpose of this guide, we will proceed with a general nitration protocol, acknowledging that optimization for the 3,5-isomer would be required.
Protocol:
A mixture of concentrated sulfuric acid (35 mL) and concentrated nitric acid (25 mL) is cooled to 0-5 °C in an ice-salt bath. m-Xylene (20 g, 0.188 mol) is added dropwise to the stirred nitrating mixture, ensuring the temperature does not exceed 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours. The mixture is then poured onto crushed ice (200 g) and the crude nitro-m-xylene is separated. The organic layer is washed with water, followed by a 5% sodium bicarbonate solution, and finally with water again. The product is dried over anhydrous magnesium sulfate and purified by fractional distillation under reduced pressure to isolate the 3,5-dimethylnitrobenzene isomer.
| Parameter | Value |
| m-Xylene | 20 g |
| Conc. H₂SO₄ | 35 mL |
| Conc. HNO₃ | 25 mL |
| Reaction Temp. | 0-10 °C |
| Reaction Time | 2 hours |
| Expected Yield | Variable (isomer mixture) |
Step 2: Synthesis of 3,5-Dimethylaniline from 3,5-Dimethylnitrobenzene (Reduction)
The nitro group of 3,5-dimethylnitrobenzene is reduced to a primary amine to yield 3,5-dimethylaniline. A common method for this transformation is catalytic hydrogenation or reduction with a metal in acidic media. An alternative procedure using sodium borohydride is also presented.[1]
Protocol:
In a round-bottom flask, 3,5-dimethylnitrobenzene (15.1 g, 0.1 mol) is dissolved in ethanol (100 mL). Tin(II) chloride dihydrate (56.4 g, 0.25 mol) is added, followed by the slow addition of concentrated hydrochloric acid (50 mL) with stirring. The reaction mixture is heated under reflux for 3 hours. After cooling, the mixture is made alkaline by the addition of a concentrated sodium hydroxide solution. The resulting 3,5-dimethylaniline is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous potassium carbonate, and the solvent is removed under reduced pressure. The crude product can be purified by distillation.
| Parameter | Value |
| 3,5-Dimethylnitrobenzene | 15.1 g |
| SnCl₂·2H₂O | 56.4 g |
| Conc. HCl | 50 mL |
| Solvent | Ethanol (100 mL) |
| Reaction Time | 3 hours |
| Reported Yield | ~96%[1] |
Step 3: Synthesis of 2-Bromo-3,5-dimethylaniline (Selective Bromination)
The selective monobromination of 3,5-dimethylaniline at the 2-position presents a significant challenge due to the strong activating and directing effects of the amino and methyl groups, which favor bromination at the 4- and 6-positions. Direct bromination often leads to a mixture of isomers and polybrominated products.[2][3] To achieve the desired 2-bromo isomer, a multi-step process involving protection of the amino group, directed ortho-metalation, and subsequent bromination might be necessary. However, for the purpose of this guide, a general protocol for aromatic amine bromination is provided, with the caveat that significant optimization would be required for selective 2-bromination.
Protocol (Illustrative):
3,5-Dimethylaniline (12.1 g, 0.1 mol) is dissolved in glacial acetic acid (100 mL). The solution is cooled to 0-5 °C. A solution of bromine (16.0 g, 0.1 mol) in glacial acetic acid (20 mL) is added dropwise with vigorous stirring, maintaining the low temperature. After the addition, the mixture is stirred for an additional hour at room temperature. The reaction mixture is then poured into water (500 mL) and neutralized with a sodium hydroxide solution. The precipitated product is filtered, washed with water, and dried. The crude product will likely be a mixture of isomers requiring purification by column chromatography or fractional crystallization.
| Parameter | Value |
| 3,5-Dimethylaniline | 12.1 g |
| Bromine | 16.0 g |
| Solvent | Glacial Acetic Acid (120 mL) |
| Reaction Temp. | 0-5 °C |
| Reaction Time | 1 hour |
| Expected Yield | Variable (isomer mixture) |
Step 4 & 5: Synthesis of this compound via Diazotization and Fluorination (Balz-Schiemann Reaction)
The final steps involve the conversion of the amino group of 2-bromo-3,5-dimethylaniline into a diazonium salt, followed by a fluorination reaction, classically known as the Balz-Schiemann reaction.[4][5][6] This two-step, one-pot procedure is a reliable method for the introduction of a fluorine atom onto an aromatic ring.[7][8][9]
Caption: Key stages of the Balz-Schiemann reaction for the synthesis of the final product.
Protocol:
2-Bromo-3,5-dimethylaniline (10.0 g, 0.05 mol) is added to a solution of fluoroboric acid (48% in water, 30 mL) and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (3.8 g, 0.055 mol) in water (10 mL) is added dropwise with stirring, keeping the temperature below 5 °C. The formation of the diazonium salt precipitate is observed. The mixture is stirred for an additional 30 minutes at 0-5 °C. The precipitated diazonium tetrafluoroborate is collected by filtration, washed with cold water, cold methanol, and then diethyl ether.
The dried diazonium salt is then gently heated in a flask without a solvent. The decomposition starts, and nitrogen gas and boron trifluoride are evolved. The resulting crude product is purified by steam distillation followed by extraction of the distillate with diethyl ether. The ether extract is dried over anhydrous magnesium sulfate, and the solvent is evaporated. The final product, this compound, is purified by vacuum distillation.
| Parameter | Value |
| 2-Bromo-3,5-dimethylaniline | 10.0 g |
| 48% HBF₄ | 30 mL |
| NaNO₂ | 3.8 g |
| Diazotization Temp. | 0-5 °C |
| Decomposition | Gentle heating |
| Reported Yields (similar systems) | 37-89%[7] |
Data Summary
The following table summarizes the key quantitative data for the proposed synthetic route.
| Step | Starting Material | Key Reagents | Product | Theoretical Yield (g) |
| 1 | m-Xylene (20 g) | HNO₃, H₂SO₄ | 3,5-Dimethylnitrobenzene | 28.4 g |
| 2 | 3,5-Dimethylnitrobenzene (15.1 g) | SnCl₂·2H₂O, HCl | 3,5-Dimethylaniline | 12.1 g |
| 3 | 3,5-Dimethylaniline (12.1 g) | Br₂ | 2-Bromo-3,5-dimethylaniline | 20.0 g |
| 4/5 | 2-Bromo-3,5-dimethylaniline (10.0 g) | NaNO₂, HBF₄ | This compound | 10.2 g |
Note: The yields in this table are theoretical and the actual yields will vary depending on the specific reaction conditions and purification efficiency.
Concluding Remarks
The synthesis of this compound from m-xylene is a challenging but feasible multi-step process. The key to a successful synthesis lies in the careful control of reaction conditions, particularly for the selective nitration and bromination steps. The final diazotization and fluorination via the Balz-Schiemann reaction is a well-established and reliable method for introducing the fluorine atom. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of drug development and materials science to undertake the synthesis of this and structurally related compounds. Further optimization of each step is encouraged to improve yields and purity.
References
- 1. 3,5-Dimethylaniline synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. Balz-Schiemann Reaction [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-2-fluoro-3,5-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Bromo-2-fluoro-3,5-dimethylbenzene, a halogenated aromatic compound with applications in organic synthesis and medicinal chemistry. This document details its key physical and chemical characteristics, experimental protocols for their determination, and essential safety information.
Core Physicochemical Data
The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₈H₈BrF | [1][2][3][4] |
| Molecular Weight | 203.05 g/mol | [5][1][2][3][4][6][7] |
| CAS Number | 344-16-1, 99725-44-7 | [5][2][3][4][7] |
| Appearance | Colorless to light orange to yellow clear liquid | [3] |
| Boiling Point | 89 °C at 17 mmHg; 95 °C | [3][8] |
| Density | 1.45 g/cm³ | [3][8] |
| Refractive Index | 1.53 (at 20°C); 1.5270 to 1.5320 | [3][8] |
| Purity | ≥ 97% (GC) | [3] |
Synthesis Pathway
The synthesis of this compound can be achieved through a multi-step process starting from 3,5-dimethyl-4-nitrobenzoic acid. The general synthetic workflow is outlined below.
References
- 1. 2-broMo-5-fluoro-1,3-diMethylbenzene synthesis - chemicalbook [chemicalbook.com]
- 2. 5-Bromo-2-fluoro-1,3-dimethylbenzene | C8H8BrF | CID 2736298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | C8H8BrF | CID 19043292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Bromo-4-fluoro-2,5-dimethylbenzene | C8H8BrF | CID 13553414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. file.chemscene.com [file.chemscene.com]
- 8. 5-Bromo-2-fluoro-m-xylene | 99725-44-7 [chemicalbook.com]
1-Bromo-2-fluoro-3,5-dimethylbenzene CAS number and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Bromo-2-fluoro-3,5-dimethylbenzene (CAS Number: 344-16-1), a halogenated aromatic compound with significant potential as a versatile intermediate in organic synthesis, particularly in the fields of pharmaceutical and agrochemical development. This document outlines its chemical identity, physicochemical properties, a proposed synthesis protocol, and its utility in modern synthetic chemistry.
Compound Identification
CAS Number: 344-16-1[1][2][3][4][5][6][7]
IUPAC Name: this compound[4]
Synonyms:
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is essential for reaction planning, safety assessments, and purification procedures.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₈BrF | [2] |
| Molecular Weight | 203.05 g/mol | [2] |
| Appearance | Liquid | [2] |
| Purity | ≥ 97% | [2] |
| Boiling Point | 207 °C at 760 mmHg | [1][3] |
| Density | 1.426 g/cm³ | [1] |
| Refractive Index | 1.524 | [1][3] |
| Flash Point | 81.6 °C | [1][3] |
Spectroscopic Data
Detailed spectroscopic data, including NMR (¹H, ¹³C, ¹⁹F), HPLC, and LC-MS, are valuable for structure confirmation and purity assessment. While public databases do not currently provide comprehensive spectra for this specific compound, commercial suppliers indicate that this data is available upon request.[4] For closely related isomers, such as 5-Bromo-2-fluoro-1,3-dimethylbenzene (CAS 99725-44-7), FT-IR and Raman spectral data are accessible and can provide an indication of the expected vibrational modes.
Reactivity and Applications
This compound is a valuable building block in organic synthesis. The presence of both bromine and fluorine atoms on the aromatic ring allows for selective and versatile chemical transformations.
-
Cross-Coupling Reactions: The carbon-bromine bond is particularly susceptible to participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. These reactions are fundamental in the construction of complex molecular scaffolds, particularly in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.
-
Grignard Reagent Formation: The bromo-substituent can be converted into a Grignard reagent, which can then be used in a wide range of nucleophilic addition reactions to form new carbon-carbon bonds.
-
Influence of Fluorine and Methyl Groups: The fluorine atom and the two methyl groups modulate the electronic properties of the benzene ring, influencing the regioselectivity of further electrophilic aromatic substitution reactions.
The primary application of this compound is as a key intermediate for the synthesis of more complex, high-value molecules in the pharmaceutical and materials science industries.
Experimental Protocols
Proposed Synthesis of this compound
Reaction Scheme: 2-fluoro-3,5-dimethylaniline → [Diazotization] → 2-fluoro-3,5-dimethylbenzenediazonium salt → [Sandmeyer-type reaction] → this compound
Step 1: Diazotization of 2-fluoro-3,5-dimethylaniline
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-fluoro-3,5-dimethylaniline in an aqueous solution of hydrobromic acid (HBr).
-
Cool the mixture to between -5 °C and 0 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, while vigorously stirring and maintaining the temperature below 0 °C.
-
After the addition is complete, continue stirring for an additional 30 minutes. The formation of the diazonium salt can be confirmed by a positive test with starch-iodide paper, indicating a slight excess of nitrous acid.
Step 2: Copper-Catalyzed Bromination (Sandmeyer Reaction)
-
In a separate reaction vessel, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Cool the copper(I) bromide solution in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a period to ensure the reaction goes to completion.
-
The crude product can then be isolated by steam distillation or solvent extraction.
-
The organic layer should be washed with a dilute base (e.g., sodium bicarbonate solution) and then with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and purified by fractional distillation under reduced pressure to yield pure this compound.
Visualizations
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
General Suzuki Coupling Reaction
Caption: A generalized Suzuki coupling reaction utilizing this compound.
References
- 1. 1-bromo-2-fluoro-3,5-dimethylbenzene344-16-1,Purity96%_Tetrahedron Scientific Inc [molbase.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 1-bromo-2-fluoro-3,5-dimethylbenzene344-16-1,Purity96%_Molchemical [molbase.com]
- 4. 344-16-1|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | C8H8BrF | CID 19043292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound (1 x 10 g) | Reagentia [reagentia.eu]
- 7. 344-16-1 | 6-Bromo-1-fluoro-2,4-dimethylbenzene | Boroncore [boroncore.com]
- 8. China 6-Bromo-1-fluoro-2,4-dimethylbenzene 344-16-1 [chinachemnet.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic and Synthetic Profile of 1-Bromo-2-fluoro-3,5-dimethylbenzene: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic protocols related to 1-Bromo-2-fluoro-3,5-dimethylbenzene (CAS No. 344-16-1). The information is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, offering a centralized resource for the characterization and application of this halogenated aromatic compound.
Molecular Structure and Properties
This compound is a substituted aromatic compound with the molecular formula C₈H₈BrF. The strategic placement of bromo, fluoro, and dimethyl functional groups on the benzene ring makes it a versatile intermediate in the synthesis of more complex molecules.
Molecular Structure:
Caption: Molecular Structure of this compound.
Spectroscopic Data
At present, publicly accessible, comprehensive experimental spectroscopic data (NMR, IR, MS) for this compound is limited. This section will be updated as verified data becomes available. For researchers actively working with this compound, the following tables provide a template for recording and organizing experimental findings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected signals in the ¹H and ¹³C NMR spectra of this compound can be predicted based on its structure.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.0-7.5 | m | 2H | Ar-H |
| ~2.3 | s | 6H | Ar-CH₃ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| Varies | C-Br |
| Varies (d, ¹JCF) | C-F |
| Varies | C-CH₃ |
| Varies | Ar-C-H |
| Varies | Ar-CH₃ |
Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H (aromatic) |
| 2975-2850 | Medium | C-H (aliphatic) |
| 1600-1450 | Strong-Medium | C=C (aromatic) |
| 1250-1000 | Strong | C-F |
| 1000-650 | Strong | C-Br |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Expected Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 202/204 | Varies | [M]⁺ (presence of Br isotopes) |
| 123 | Varies | [M-Br]⁺ |
| 91 | Varies | [C₇H₇]⁺ |
Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic characterization of this compound are not widely published. However, a synthetic route utilizing this compound as a starting material for (2-Fluoro-3,5-diformylphenyl)boronic acid has been described.[1] This suggests that this compound is a synthetically accessible intermediate.
A plausible synthetic approach for this compound could involve the bromination of 2-fluoro-1,3-dimethylbenzene or the fluorination of a corresponding bromo-dimethylaniline derivative followed by a Sandmeyer reaction.
The following diagram illustrates a generalized workflow for the synthesis and characterization of an organic compound like this compound.
Caption: Generalized workflow for organic synthesis and characterization.
Conclusion
References
A Technical Guide to the Solubility of 1-Bromo-2-fluoro-3,5-dimethylbenzene in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-2-fluoro-3,5-dimethylbenzene. Due to the absence of publicly available quantitative solubility data for this specific compound, this document outlines the theoretical principles governing its solubility and provides a detailed experimental protocol for its determination. This guide is intended to equip researchers with the necessary information to effectively utilize this compound in various experimental and developmental settings.
Theoretical Framework for Solubility
The solubility of an organic compound is primarily governed by the principle of "like dissolves like."[1][2] This principle states that a solute will dissolve best in a solvent that has a similar polarity.[2][3] The polarity of a molecule is determined by the presence and arrangement of polar bonds and functional groups.
Molecular Structure of this compound:
The structure of this compound includes:
-
A nonpolar benzene ring and two methyl groups, which contribute to its hydrophobic (water-repelling) character.
-
A polar carbon-fluorine bond and a polar carbon-bromine bond, which introduce some degree of polarity to the molecule.
Overall, this compound is expected to be a relatively nonpolar molecule. The large nonpolar surface area of the dimethylbenzene ring is the dominant feature. Therefore, it is predicted to have higher solubility in nonpolar or weakly polar organic solvents and low solubility in highly polar solvents like water.
Predicted Solubility in Common Organic Solvents
Based on the "like dissolves like" principle, the expected solubility of this compound in a range of common organic solvents is qualitatively predicted below. These predictions should be confirmed by experimental determination as described in Section 3.
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Nonpolar Solvents | Hexane, Toluene, Cyclohexane | High | The nonpolar nature of these solvents closely matches the predominantly nonpolar character of this compound. |
| Weakly Polar Solvents | Diethyl Ether, Dichloromethane, Ethyl Acetate | Moderate to High | These solvents have some polarity that can interact with the polar C-F and C-Br bonds, while also being compatible with the nonpolar aromatic ring. |
| Polar Aprotic Solvents | Acetone, Acetonitrile | Moderate | The polarity of these solvents is higher, which may lead to slightly lower but still significant solubility. |
| Polar Protic Solvents | Methanol, Ethanol | Low to Moderate | The strong hydrogen bonding network in these alcohols is not easily disrupted by the nonpolar solute, leading to lower solubility. |
| Highly Polar Solvents | Water, Dimethyl Sulfoxide (DMSO) | Very Low/Insoluble | The high polarity and strong intermolecular forces of these solvents make them poor solvents for a predominantly nonpolar compound. |
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed methodology for determining the quantitative solubility of this compound in a given organic solvent. This protocol is based on the widely used shake-flask method.[4]
3.1. Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (analytical grade)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or orbital shaker
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or FID)
3.2. Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent (e.g., 5 mL). An excess is necessary to ensure a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Shake the vials for a sufficient period to reach equilibrium (e.g., 24-48 hours). A preliminary time-course study can determine the minimum time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After shaking, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow undissolved solid to settle.[5]
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette.
-
Immediately filter the withdrawn supernatant through a syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.
-
Analyze the diluted sample solution under the same conditions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
3.3. Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for the quantitative determination of solubility.
Logical Pathway for Solvent Selection
The choice of solvent is critical in many chemical processes. The following diagram outlines a logical pathway for selecting an appropriate solvent based on the predicted solubility of this compound.
Caption: Decision pathway for selecting a suitable solvent.
Conclusion
References
A Technical Guide to 1-Bromo-2-fluoro-3,5-dimethylbenzene for Advanced Research and Development
For Immediate Release
This technical guide provides an in-depth overview of 1-Bromo-2-fluoro-3,5-dimethylbenzene, a key aromatic intermediate for researchers, scientists, and professionals in the field of drug development. This document outlines its commercial availability, physicochemical properties, and potential synthetic applications.
Commercial Availability and Suppliers
This compound (CAS Registry Number: 344-16-1) is commercially available from a range of chemical suppliers catering to the research and development sector. These suppliers offer the compound in various quantities with specified purity levels, typically suitable for laboratory and pilot-scale synthesis.
A summary of key suppliers and their typical product specifications is provided in the table below. Researchers are advised to contact the suppliers directly for the most current information on availability, pricing, and detailed certificates of analysis.
| Supplier | Purity | Available Quantities | Notes |
| CymitQuímica | 97% | 1g, 5g, 10g, 15g, 25g | Products are intended for laboratory use only.[1] |
| BLDpharm | ≥95% | Inquire for details | Storage conditions: Sealed in dry, 2-8°C. |
| Boroncore | Inquire for details | Inquire for details | Also known by synonyms such as 6-Bromo-1-fluoro-2,4-dimethylbenzene. |
| Zibo Hangyu Biotechnology Development Co., Ltd | 99% | Inquire for details | Listed as a fine chemical intermediate. |
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in experimental design.
| Property | Value |
| Molecular Formula | C₈H₈BrF |
| Molecular Weight | 203.05 g/mol |
| CAS Number | 344-16-1 |
| Appearance | Liquid |
| Boiling Point | 207°C at 760 mmHg |
| Flash Point | 81.6°C |
| Refractive Index | 1.524 |
| SMILES | CC1=CC(C)=C(F)C(Br)=C1 |
Synthesis and Experimental Protocols
A potential precursor for this synthesis is 2-fluoro-3,5-dimethylaniline. The synthesis would likely involve a Sandmeyer-type reaction, where the amine functional group is first diazotized and subsequently displaced by a bromide.
Generalized Experimental Protocol (Hypothetical):
Step 1: Diazotization of 2-fluoro-3,5-dimethylaniline
-
2-fluoro-3,5-dimethylaniline is dissolved in an aqueous acidic solution (e.g., hydrobromic acid).
-
The solution is cooled to 0-5°C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise while maintaining the low temperature. The completion of diazotization can be monitored using starch-iodide paper.
Step 2: Sandmeyer Reaction
-
In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared and cooled.
-
The cold diazonium salt solution is then slowly added to the copper(I) bromide solution.
-
The reaction mixture is allowed to warm to room temperature and then heated to ensure complete reaction.
-
The product, this compound, can then be isolated through extraction and purified by distillation.
Disclaimer: This is a generalized protocol and requires optimization for safety and yield.
Applications in Drug Discovery and Organic Synthesis
Halogenated aromatic compounds, such as this compound, are valuable building blocks in medicinal chemistry and organic synthesis. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
The presence of both fluorine and bromine atoms on the benzene ring offers unique reactivity and allows for selective functionalization. For instance, the bromine atom can be selectively targeted in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, leaving the more robust carbon-fluorine bond intact. This allows for the introduction of diverse molecular fragments, which is a key strategy in the design and synthesis of novel drug candidates.
The fluorine atom can also influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability and binding affinity to biological targets.
Below is a logical workflow illustrating the potential use of this compound in a drug discovery context.
This diagram illustrates a potential synthetic pathway to this compound and its subsequent use as a starting material in the development of more complex molecules for drug discovery. The cross-coupling reaction shown is a common strategy to build molecular complexity, leading to advanced intermediates that can be further modified to produce potential drug candidates.
References
Technical Guide: Material Safety Data Sheet for 1-Bromo-2-fluoro-3,5-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is an in-depth technical guide and not a substitute for a certified Safety Data Sheet (SDS). A comprehensive SDS for 1-Bromo-2-fluoro-3,5-dimethylbenzene (CAS: 344-16-1) was not available at the time of writing. The information herein is compiled from available data for the specified compound and its isomers, primarily 5-Bromo-2-fluoro-1,3-dimethylbenzene (CAS: 99725-44-7), and should be used with caution and supplemented by internal safety assessments.
Chemical Identification and Physical Properties
This section provides the fundamental identification and physical characteristics of this compound.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 344-16-1 |
| Molecular Formula | C₈H₈BrF |
| Molecular Weight | 203.05 g/mol [1] |
| Appearance | Colorless liquid (based on isomer data)[2] |
| Odor | Aromatic (based on isomer data)[2] |
| Boiling Point | 95 °C / 203 °F (for isomer)[3] |
| Solubility | Immiscible in water (based on isomer data)[3] |
Hazard Identification and Classification
Based on data for the isomeric compound (5-Bromo-2-fluoro-1,3-dimethylbenzene), this substance is expected to be hazardous. The following table summarizes the GHS hazard classifications.
| Hazard Class | Category | GHS Code | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation[2][4][5] |
| Serious Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation[2][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation[2] |
Signal Word: Warning[4]
Hazard Pictograms:
GHS Pictogram for Irritant/Sensitizer.
First-Aid Measures
Immediate medical attention is recommended in case of exposure. The following are first-aid guidelines based on data for a closely related isomer.[4]
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[4] |
| Skin Contact | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse.[4] |
| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[4] |
| Ingestion | Clean mouth with water and drink afterwards plenty of water. Do NOT induce vomiting. Call a physician.[4][6] |
Handling, Storage, and Personal Protection
Safe Handling and Storage
Strict adherence to safety protocols is essential when handling this compound.
| Aspect | Protocol |
| Handling | Avoid contact with skin, eyes, and clothing.[4] Use only in a well-ventilated area, preferably within a chemical fume hood.[7] Keep away from heat, sparks, and open flames. Wash hands thoroughly after handling.[4] |
| Storage | Store in a well-ventilated place. Keep container tightly closed.[4] Store in a cool, dry area away from incompatible materials. |
Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls and personal protective equipment are critical to minimize exposure.
| Control Measure | Specification |
| Engineering Controls | Work in a properly functioning chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[4] |
| Eye/Face Protection | Wear chemical safety goggles and a face shield.[7] |
| Skin Protection | Wear chemical-resistant gloves (e.g., Nitrile rubber), a lab coat, and closed-toe shoes.[7] |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with organic vapor cartridges.[7] |
Experimental Protocols
The following are generalized experimental protocols for the safe handling of halogenated aromatic compounds. These should be adapted to specific laboratory conditions and procedures.
General Handling Workflow
Workflow for Safe Handling of Halogenated Aromatics.
Spill Response Protocol
Emergency Spill Response Workflow.
References
- 1. This compound | C8H8BrF | CID 19043292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.ie [fishersci.ie]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. file.chemscene.com [file.chemscene.com]
- 7. benchchem.com [benchchem.com]
The Strategic Application of 1-Bromo-2-fluoro-3,5-dimethylbenzene in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and the versatile functionality of halogenated aromatic scaffolds are paramount for the development of novel therapeutics. 1-Bromo-2-fluoro-3,5-dimethylbenzene emerges as a promising, albeit under-documented, building block with significant potential for medicinal chemistry applications. This technical guide elucidates the latent utility of this compound, focusing on its synthetic accessibility, predictable reactivity in key cross-coupling reactions, and the inherent value of the 2-fluoro-3,5-dimethylphenyl moiety in bioactive molecules. While specific examples of its direct application in late-stage clinical candidates are not widely reported, this document serves as a prospective manual, offering detailed, generalized experimental protocols and conceptual frameworks for its deployment in drug design and development programs.
Introduction: The Value Proposition of Fluorinated Aryl Halides
Fluorine has become a cornerstone in medicinal chemistry, with a significant percentage of newly approved drugs containing at least one fluorine atom. The introduction of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. Aryl halides, particularly bromides, are exceptionally versatile handles for synthetic chemists, enabling the construction of complex molecular architectures through a variety of powerful cross-coupling reactions.
This compound combines these two valuable features. The bromine atom serves as a reactive site for palladium-catalyzed cross-coupling reactions, while the fluorine atom and methyl groups on the benzene ring can impart desirable electronic and steric properties to the resulting derivatives. This unique substitution pattern offers a scaffold that can be strategically employed to explore chemical space and optimize lead compounds.
Physicochemical Properties and Synthetic Considerations
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective utilization.
| Property | Value |
| Molecular Formula | C₈H₈BrF |
| Molecular Weight | 203.05 g/mol |
| Appearance | Colorless to light yellow liquid |
| CAS Number | 142375-77-5 |
The synthesis of this compound can be envisioned through several established synthetic routes for halogenated and fluorinated aromatics, such as the Sandmeyer reaction from a corresponding aniline precursor. While specific high-yield protocols for this exact isomer are not extensively detailed in publicly accessible literature, analogous procedures for similar compounds provide a reliable starting point for its preparation in a laboratory setting.
Potential Applications in Medicinal Chemistry via Cross-Coupling Reactions
The primary utility of this compound in medicinal chemistry lies in its application as a versatile building block in palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The following sections detail the potential applications and provide generalized experimental protocols for key transformations.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures, which are prevalent in many classes of therapeutic agents.[1] this compound can be coupled with a wide range of aryl and heteroaryl boronic acids or esters to introduce the 2-fluoro-3,5-dimethylphenyl moiety into a target scaffold.
Generalized Experimental Protocol: Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF, DMF)
-
-
Procedure:
-
To a dry reaction vessel under an inert atmosphere (Nitrogen or Argon), add this compound, the boronic acid, the palladium catalyst, and the ligand (if used).
-
Add the base and the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (2-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water or saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Buchwald-Hartwig Amination: Formation of C-N Bonds
The formation of arylamines is a critical transformation in the synthesis of a vast number of pharmaceuticals. The Buchwald-Hartwig amination allows for the coupling of this compound with a diverse array of primary and secondary amines, including anilines, alkylamines, and heterocycles.[2][3]
Generalized Experimental Protocol: Buchwald-Hartwig Amination
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Ligand (e.g., XPhos, RuPhos, BINAP) (2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
-
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst, ligand, and base.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (4-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Sonogashira Coupling: Formation of C-C Triple Bonds
Aryl alkynes are important structural motifs in various biologically active compounds and are valuable intermediates in organic synthesis. The Sonogashira coupling enables the reaction of this compound with terminal alkynes to generate the corresponding aryl alkyne derivatives.[4]
Generalized Experimental Protocol: Sonogashira Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Copper(I) salt (e.g., CuI) (1-10 mol%)
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
-
Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) salt.
-
Add the solvent and the base.
-
Add the terminal alkyne.
-
Stir the reaction mixture at room temperature or with gentle heating (typically 25-60 °C) for the specified time (2-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Heck Reaction: Formation of Substituted Alkenes
The Heck reaction provides a means to form substituted alkenes by coupling this compound with various alkenes. This reaction is valuable for the synthesis of stilbenes and other vinyl-substituted aromatics that can possess interesting biological activities.[5]
Generalized Experimental Protocol: Heck Reaction
-
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.2-2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂) (1-5 mol%)
-
Ligand (e.g., PPh₃, P(o-tolyl)₃) (2-10 mol%)
-
Base (e.g., Triethylamine, K₂CO₃)
-
Solvent (e.g., DMF, Acetonitrile)
-
-
Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound, the palladium catalyst, and the ligand.
-
Add the solvent and the base.
-
Add the alkene.
-
Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir for the specified time (6-48 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualization of Synthetic Utility
The following diagrams illustrate the central role of this compound as a versatile starting material in medicinal chemistry workflows.
Caption: Synthetic pathways from this compound.
Caption: Logical workflow for utilizing the building block.
Conclusion and Future Outlook
This compound represents a synthetically tractable and highly versatile building block for medicinal chemistry. Its potential for facile diversification through a range of palladium-catalyzed cross-coupling reactions makes it an attractive starting material for the synthesis of novel small molecule libraries. The strategic placement of the fluoro and dimethyl groups on the phenyl ring offers a unique substitution pattern that can be exploited to fine-tune the physicochemical and pharmacological properties of drug candidates. While this guide provides a prospective overview based on established chemical principles, further empirical studies are warranted to fully realize the potential of this compound in the discovery of new therapeutic agents. Researchers and drug development professionals are encouraged to consider this compound as a valuable addition to their synthetic toolbox.
References
1-Bromo-2-fluoro-3,5-dimethylbenzene: A Core Intermediate in Complex Molecule Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
1-Bromo-2-fluoro-3,5-dimethylbenzene is a halogenated aromatic hydrocarbon that serves as a pivotal building block in modern organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom, a modulating fluorine atom, and two methyl groups, makes it a highly versatile intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, synthesis, key chemical transformations, and applications, with a particular focus on its role in pharmaceutical and agrochemical research and development. The strategic placement of its functional groups allows for selective and sequential reactions, making it an invaluable tool for medicinal chemists and materials scientists.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are crucial for its application in synthesis. The data below has been compiled from various chemical databases.[1][2]
| Property | Value |
| CAS Number | 344-16-1[2] |
| Molecular Formula | C₈H₈BrF[1][2] |
| Molecular Weight | 203.05 g/mol [1][2] |
| IUPAC Name | This compound[2] |
| Synonyms | 6-Bromo-1-fluoro-2,4-dimethylbenzene[2] |
| Appearance | Solid (typical) |
| InChI Key | HGVBXEOMBASYFG-UHFFFAOYSA-N[2] |
| SMILES | CC1=CC(=C(C(=C1)Br)F)C[2] |
Core Synthetic Applications and Key Reactions
The utility of this compound stems from its capacity to undergo a variety of chemical transformations, primarily leveraging the carbon-bromine bond. The fluorine and methyl substituents serve to fine-tune the electronic properties and steric environment of the benzene ring, influencing reactivity and regioselectivity in subsequent reactions.[3]
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom makes the compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.[3] These reactions are fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This is arguably the most important reaction for this intermediate. It allows for the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) to form a biaryl structure.[4][5] These structures are common motifs in active pharmaceutical ingredients (APIs). The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6]
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Grignard Reagent Formation
Treatment of this compound with magnesium metal in an ethereal solvent (like THF or diethyl ether) leads to the formation of the corresponding Grignard reagent.[3] This transformation converts the electrophilic aryl bromide into a potent nucleophile. The resulting organometallic species can react with a wide array of electrophiles, including aldehydes, ketones, esters, and nitriles, to introduce new functional groups.
Caption: Formation of a Grignard reagent and its subsequent reaction.
Role in Pharmaceutical and Agrochemical Synthesis
Fluorinated organic compounds are of immense interest in drug discovery and agrochemical development. The incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[7] this compound serves as a key intermediate to introduce the 2-fluoro-3,5-dimethylphenyl moiety into target molecules. This specific structural unit can confer desirable properties to the final product, making this intermediate a valuable component in the synthesis of novel therapeutic agents and crop protection chemicals.[8][9]
Caption: Versatility of the intermediate in synthetic pathways.
Experimental Protocols
The following section provides a representative, generalized experimental protocol for a Suzuki-Miyaura coupling reaction. Researchers should note that specific conditions, including catalyst, ligand, base, and temperature, must be optimized for each unique substrate combination.[6]
General Procedure for Suzuki-Miyaura Coupling with an Arylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, THF/H₂O mixture)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Protocol:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the chosen arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.5 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent (e.g., a 4:1 mixture of Toluene/H₂O) via syringe. The total volume should be sufficient to achieve a substrate concentration of approximately 0.1-0.2 M.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter. Concentrate the filtrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure biaryl product.
Conclusion
This compound is a strategically functionalized aromatic compound that serves as a high-value intermediate in organic synthesis. Its capacity to readily participate in robust carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura coupling, makes it an essential tool for the construction of complex molecules. For researchers in drug discovery and materials science, this compound offers a reliable and versatile platform for introducing a fluorinated dimethylphenyl scaffold, enabling the development of novel compounds with tailored biological and physical properties.
References
- 1. 5-Bromo-2-fluoro-1,3-dimethylbenzene | C8H8BrF | CID 2736298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C8H8BrF | CID 19043292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. adpharmachem.com [adpharmachem.com]
- 9. nbinno.com [nbinno.com]
The Regioselectivity of Electrophilic Substitution on 1-Bromo-2-fluoro-3,5-dimethylbenzene: A Predictive Technical Guide
Disclaimer: Publicly available experimental data on the electrophilic substitution reactions of 1-Bromo-2-fluoro-3,5-dimethylbenzene is limited. This guide is therefore a predictive analysis based on established principles of physical organic chemistry, including the known directing effects of the individual substituents and steric considerations. The experimental protocols provided are illustrative and based on general procedures for similar aromatic compounds.
Executive Summary
This technical guide provides a comprehensive analysis of the predicted reactivity and regioselectivity of this compound in key electrophilic aromatic substitution (EAS) reactions. The substitution pattern of this molecule—featuring two activating methyl groups and two deactivating but ortho-, para-directing halogen substituents—creates a nuanced reactivity profile. This document outlines the directing effects of each substituent, predicts the most probable sites of electrophilic attack, and provides hypothetical experimental protocols for nitration, halogenation, sulfonation, and Friedel-Crafts reactions. All analyses are supported by diagrams to clarify the electronic and steric influences at play. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.
Analysis of Substituent Directing Effects
The regiochemical outcome of electrophilic aromatic substitution on this compound is determined by the interplay of the electronic and steric effects of its four substituents. The benzene ring has two available positions for substitution: C4 and C6.
-
Methyl Groups (-CH₃): Located at C3 and C5, these are activating groups. They donate electron density to the ring through both inductive effects and hyperconjugation, making the ring more nucleophilic and thus more reactive towards electrophiles. Methyl groups are ortho- and para-directors.[1][2][3]
-
Fluorine Atom (-F): Positioned at C2, fluorine is a deactivating group due to its strong inductive electron withdrawal (-I effect). However, it possesses lone pairs that can be donated to the ring via a resonance effect (+M effect), which directs incoming electrophiles to the ortho and para positions.[4][5] In the case of fluorine, this resonance effect can be significant, particularly at the para position.[4]
-
Bromine Atom (-Br): Located at C1, bromine is also a deactivating, ortho-, para-directing group for the same reasons as fluorine (a dominant -I effect and a weaker +M effect).[6][7]
When multiple substituents are present, the most powerful activating group typically governs the position of electrophilic attack.[8] In this molecule, the two methyl groups are the strongest activators.
Predicted Regioselectivity
Considering the directing effects of the substituents on the available C4 and C6 positions:
-
Attack at C4: This position is ortho to the C3-methyl group, para to the C1-bromo group, and meta to the C5-methyl and C2-fluoro groups.
-
Attack at C6: This position is ortho to the C5-methyl group, ortho to the C1-bromo group, para to the C2-fluoro group, and meta to the C3-methyl group.
The methyl groups strongly activate their ortho and para positions. The C4 position is activated by being ortho to one methyl group, while the C6 position is activated by being ortho to the other methyl group. Both halogens also direct ortho/para. The C6 position is para to the fluorine and ortho to the bromine, while the C4 position is para to the bromine.
Electrophilic attack is overwhelmingly favored at the C6 position . This is due to the convergence of powerful directing effects:
-
Activating Group Influence: The C6 position is ortho to the strongly activating C5-methyl group.
-
Halogen Resonance: It is para to the fluorine atom, a position that benefits significantly from fluorine's +M (resonance) effect, which can sometimes render this position more reactive than benzene itself.[4] It is also ortho to the bromine atom.
-
Steric Hindrance: The C4 position is flanked by two substituents (C3-methyl and C5-methyl), whereas the C6 position is adjacent to only the C5-methyl group. However, the primary determinant will be the electronic effects. The C6 position is electronically richer due to the combined activating influences.
The logical relationship for predicting the primary site of electrophilic attack is visualized below.
Caption: Predictive pathway for electrophilic aromatic substitution.
Predictive Analysis of Key Reactions
Based on the analysis above, the major product for most electrophilic substitution reactions will be the result of substitution at the C6 position.
Nitration
Nitration is typically performed with a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. The reaction is expected to yield primarily 1-Bromo-2-fluoro-3,5-dimethyl-6-nitrobenzene .
Halogenation
Halogenation with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) will introduce a halogen atom. The predicted major product for bromination would be 1,6-Dibromo-2-fluoro-3,5-dimethylbenzene .
Sulfonation
Sulfonation using fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H). This reaction is reversible.[9] The predicted major product is 4-Bromo-3-fluoro-2,6-dimethylbenzenesulfonic acid .
Friedel-Crafts Reactions
Friedel-Crafts reactions are sensitive to the electronic nature of the aromatic ring and steric hindrance.[10][11]
-
Acylation: This reaction uses an acyl halide or anhydride with a Lewis acid catalyst (e.g., AlCl₃). Since the substrate is not strongly deactivated (the activating effects of the methyl groups counteract the deactivating effects of the halogens), acylation should proceed. The major product of acetylation would be 1-(4-Bromo-3-fluoro-2,6-dimethylphenyl)ethanone .
-
Alkylation: Friedel-Crafts alkylation is often less useful for polysubstituted benzenes due to risks of polyalkylation and carbocation rearrangements.[11] The product, being even more activated, could potentially undergo further reaction. This reaction is predicted to be less selective and may produce a mixture of products.
Hypothetical Experimental Protocols
The following protocols are illustrative examples for conducting electrophilic substitution reactions on this compound. Appropriate safety precautions must be taken when handling these hazardous reagents.
General Experimental Workflow
The general workflow for these reactions follows a standard sequence of steps, as illustrated in the diagram below.
Caption: General workflow for electrophilic aromatic substitution.
Protocol 1: Nitration
Objective: To synthesize 1-Bromo-2-fluoro-3,5-dimethyl-6-nitrobenzene.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 5 mL of concentrated H₂SO₄ to 0 °C in an ice-salt bath.
-
Slowly add 1.0 g of this compound to the cooled acid with stirring.
-
Prepare the nitrating mixture by cautiously adding 1.5 mL of concentrated HNO₃ to 3.5 mL of concentrated H₂SO₄ in a separate flask, keeping it cool.
-
Add the nitrating mixture dropwise to the substrate solution over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then at room temperature for an additional hour.
-
Pour the reaction mixture slowly onto 50 g of crushed ice and stir until the ice has melted.
-
Extract the product with DCM (3 x 20 mL).
-
Combine the organic layers and wash with water (20 mL), followed by saturated sodium bicarbonate solution (20 mL), and finally brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Friedel-Crafts Acylation
Objective: To synthesize 1-(4-Bromo-3-fluoro-2,6-dimethylphenyl)ethanone.
Materials:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (2M)
-
Ice
Procedure:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add 1.5 g of anhydrous AlCl₃ and 20 mL of anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add 0.8 mL of acetyl chloride dropwise with vigorous stirring.
-
In a separate flask, dissolve 1.0 g of this compound in 10 mL of anhydrous DCM.
-
Add the substrate solution dropwise to the AlCl₃ suspension over 20 minutes, maintaining the temperature at 0 °C.
-
After addition, allow the mixture to warm to room temperature and stir for 3-4 hours.
-
Carefully pour the reaction mixture onto a mixture of 50 g of crushed ice and 10 mL of concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers and wash with 2M HCl (20 mL), water (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product via column chromatography.
Quantitative Data from Analogous Systems
While direct quantitative data for the target substrate is unavailable, data from similar systems can provide insight. For instance, the nitration of o-xylene, which also involves directing competition between two methyl groups, yields a mixture of products. One study reported a product distribution of 65.3% 3-nitro-o-xylene and 34.7% 4-nitro-o-xylene when using BF₃ as a catalyst.[12] This demonstrates that even with activating methyl groups, a mixture of isomers can be formed, although the electronic and steric environment of this compound is predicted to lead to higher selectivity.
| Reaction | Analogous Substrate | Product Distribution (Predicted/Observed) | Reference |
| Nitration | o-Xylene | 65.3% 3-nitro, 34.7% 4-nitro (Observed) | [12] |
| Nitration | m-Xylene | 83.1% 4-nitro, 16.9% 2-nitro (Observed) | [12] |
| Friedel-Crafts Acylation | Bromobenzene | Major: 4-bromoacetophenone; Minor: 2-bromoacetophenone (Observed) | [6] |
This table summarizes observed product distributions for related compounds, highlighting that regioselectivity is highly dependent on the specific substitution pattern. For the title compound, selectivity is predicted to be significantly higher for the C6 position due to the unique convergence of directing effects.
Conclusion
The electrophilic substitution reactions on this compound are predicted to be highly regioselective, favoring substitution at the C6 position. This outcome is primarily driven by the strong activating and directing effects of the C5-methyl group and the para-directing resonance effect of the C2-fluorine atom. While steric factors play a role, the electronic effects are expected to be the dominant determinant of the major product. The provided hypothetical protocols offer a starting point for the experimental investigation of this compound's reactivity, which could be a valuable intermediate in the synthesis of complex organic molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. maths.tcd.ie [maths.tcd.ie]
- 7. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state ap… [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Does m-xylene or p-xylene react more rapidly with Cl2 + FeCl3? Ex... | Study Prep in Pearson+ [pearson.com]
- 11. PubChemLite - 2,6-dibromotoluene (C7H6Br2) [pubchemlite.lcsb.uni.lu]
- 12. US6703532B2 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 1-Bromo-2-fluoro-3,5-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1] This reaction, catalyzed by a palladium complex, joins an organoboron species (typically a boronic acid or boronate ester) with an organohalide.[1][2] Its broad functional group tolerance and relatively mild reaction conditions have made it an indispensable tool in medicinal chemistry and materials science.[1]
This document provides a detailed protocol and application notes for the Suzuki-Miyaura coupling of 1-Bromo-2-fluoro-3,5-dimethylbenzene with various arylboronic acids. The presence of a fluorine atom and two methyl groups on the aromatic ring introduces specific electronic and steric considerations that may influence the choice of catalyst, ligand, and reaction conditions to achieve optimal yields.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide to form a palladium(II) complex.[2]
-
Transmetalation: In the presence of a base, the organoboron compound transfers its organic group to the palladium(II) complex.[2]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2]
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound. Optimization of the specific catalyst, ligand, base, solvent, and temperature is often necessary to achieve the highest yields for a particular arylboronic acid coupling partner.
Materials and Reagents
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂) (1-5 mol%)
-
Ligand (if using a catalyst precursor like Pd(OAc)₂) (e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF, THF/water mixture)
-
Inert gas (Argon or Nitrogen)
Reaction Setup and Procedure
-
To a dry reaction vessel (e.g., a Schlenk flask or a microwave vial) equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
The vessel is then sealed and evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
-
Add the degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously. For microwave-assisted reactions, irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).[3]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the desired biaryl compound.
Data Presentation: Summary of Reaction Parameters
The following tables summarize typical reaction conditions for Suzuki-Miyaura coupling reactions involving aryl bromides. These parameters serve as a starting point for the optimization of the coupling with this compound.
Table 1: Common Palladium Catalysts and Ligands
| Catalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | - | 2-5 | A common and reliable air-stable catalyst. |
| PdCl₂(dppf) | - | 2-3 | Effective for a broad range of substrates.[4] |
| Pd(OAc)₂ | PPh₃ | 1-2 (Pd), 2-4 (Ligand) | A classic and cost-effective system. |
| Pd₂(dba)₃ | SPhos / XPhos | 1-2 (Pd), 2-4 (Ligand) | Buchwald ligands are often effective for sterically hindered substrates. |
Table 2: Common Bases and Solvents
| Base | Equivalents | Solvent | Typical Ratio (if mixed) | Temperature (°C) |
| K₂CO₃ | 2-3 | Toluene / H₂O | 5:1 to 10:1 | 100-110 |
| Na₂CO₃ | 2 | DME / H₂O | 4:1 | 80-90 |
| Cs₂CO₃ | 2 | DMF | - | 100 |
| K₃PO₄ | 2-3 | 1,4-Dioxane / H₂O | 4:1 | 100-110 |
Mandatory Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Formation of 2-Fluoro-3,5-dimethylphenylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the formation of the Grignard reagent, 2-fluoro-3,5-dimethylphenylmagnesium bromide, from 1-bromo-2-fluoro-3,5-dimethylbenzene. Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds. The presence of both a bromine and a fluorine atom on the aromatic ring of the starting material presents a chemoselectivity challenge. This protocol focuses on the selective formation of the Grignard reagent at the carbon-bromine bond while preserving the carbon-fluorine bond. Additionally, potential side reactions, such as the formation of a benzyne intermediate, are discussed, and methods for quantitative analysis of the Grignard reagent are provided.
Introduction
The synthesis of functionalized aryl Grignard reagents is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceutical compounds. The target molecule, 2-fluoro-3,5-dimethylphenylmagnesium bromide, is a valuable intermediate for introducing the 2-fluoro-3,5-dimethylphenyl moiety into various molecular scaffolds. The ortho-fluoro substitution can significantly influence the electronic and conformational properties of the final products, making this a desirable building block.
The primary challenge in the synthesis of this Grignard reagent lies in the selective reaction of magnesium with the more reactive carbon-bromine bond over the stronger carbon-fluorine bond. Furthermore, the formation of a Grignard reagent ortho to a fluorine atom can lead to the formation of a highly reactive benzyne intermediate through the elimination of magnesium bromide fluoride.[1][2][3] This application note provides a protocol designed to favor the formation of the desired Grignard reagent and outlines analytical methods to quantify its concentration.
Experimental Protocols
Materials
| Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Magnesium turnings | ≥99.5% | Commercially Available |
| Iodine | Crystal, Reagent Grade | Commercially Available |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, DriSolv® or equivalent | Commercially Available |
| 1,2-Dibromoethane | Reagent Grade | Commercially Available |
| Anhydrous Diethyl Ether | ≥99.7% | Commercially Available |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Commercially Available |
| N-phenyl-p-toluenesulfonamide | ≥98% | Commercially Available |
| Salicylaldehyde phenylhydrazone | Indicator Grade | Commercially Available |
Protocol 1: Synthesis of 2-Fluoro-3,5-dimethylphenylmagnesium Bromide
This protocol is adapted from established procedures for the formation of aryl Grignard reagents.[4]
Reaction Setup:
-
A three-necked round-bottom flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet.
-
The entire apparatus is flame-dried under a stream of inert gas to ensure anhydrous conditions.
-
Magnesium turnings (1.2 equivalents) are placed in the flask.
Initiation:
-
A small crystal of iodine is added to the magnesium turnings. The flask is gently warmed with a heat gun until iodine vapors are visible, which helps to activate the magnesium surface.
-
Anhydrous THF is added to cover the magnesium turnings.
-
A small amount of a solution of this compound (1.0 equivalent) in anhydrous THF is added from the dropping funnel.
-
The reaction is initiated, which is indicated by the disappearance of the iodine color and a gentle bubbling from the magnesium surface. If the reaction does not start, a few drops of 1,2-dibromoethane can be added to activate the magnesium.
Formation:
-
Once the reaction has initiated, the remaining solution of this compound in anhydrous THF is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature or gentle reflux for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting grey-to-brown solution is the Grignard reagent, which should be used immediately.
Protocol 2: Quantitative Analysis of Grignard Reagent Concentration
Accurate determination of the Grignard reagent concentration is crucial for stoichiometric control in subsequent reactions. A common method is the titration with a known amount of a proton source in the presence of an indicator.[5][6][7]
Procedure:
-
A known weight of N-phenyl-p-toluenesulfonamide is dissolved in anhydrous THF.
-
A few drops of a solution of salicylaldehyde phenylhydrazone indicator are added.
-
The Grignard reagent solution is added dropwise via a syringe to the sulfonamide solution until a persistent color change of the indicator is observed.
-
The concentration of the Grignard reagent can be calculated based on the volume added and the initial moles of the sulfonamide.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the formation of 2-fluoro-3,5-dimethylphenylmagnesium bromide. Please note that these are representative values and should be optimized for specific experimental setups.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 eq | |
| Magnesium Turnings | 1.2 eq | Excess magnesium ensures complete reaction. |
| Solvent | ||
| Anhydrous THF | 5-10 mL per mmol of aryl bromide | Ensures solubility and stabilizes the Grignard reagent. |
| Reaction Conditions | ||
| Temperature | Room Temperature to Reflux (approx. 66 °C in THF) | Gentle reflux is often maintained during addition. |
| Reaction Time | 1-3 hours | Monitored by TLC or GC-MS for disappearance of starting material. |
| Atmosphere | Inert (Nitrogen or Argon) | Grignard reagents are sensitive to moisture and oxygen. |
| Expected Outcome | ||
| Yield of Grignard Reagent | 70-90% (Typical) | Determined by titration or derivatization. |
| Appearance | Grey to brown solution |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of 2-fluoro-3,5-dimethylphenylmagnesium bromide.
Caption: Reaction pathways in the formation of 2-fluoro-3,5-dimethylphenylmagnesium bromide.
Discussion
The successful formation of 2-fluoro-3,5-dimethylphenylmagnesium bromide hinges on the careful control of reaction conditions to promote the desired reactivity and suppress side reactions. The greater reactivity of the C-Br bond compared to the C-F bond generally allows for selective Grignard formation. However, the proximity of the newly formed Grignard reagent to the fluorine atom can facilitate the elimination of MgBrF, leading to the formation of a benzyne intermediate.[1][3] This highly reactive species can then undergo various reactions, including dimerization or reaction with other nucleophiles present in the reaction mixture, which can lower the yield of the desired Grignard reagent.
To minimize benzyne formation, it is advisable to conduct the reaction at the lowest temperature necessary to sustain the reaction and to use the Grignard reagent in subsequent steps as soon as it is formed. The presence of the two methyl groups on the aromatic ring may also influence the stability and reactivity of the Grignard reagent and the propensity for benzyne formation.
Conclusion
The protocol described in this application note provides a reliable method for the synthesis of 2-fluoro-3,5-dimethylphenylmagnesium bromide. By carefully controlling the reaction conditions and being mindful of the potential for benzyne formation, researchers can effectively prepare this valuable synthetic intermediate. The quantitative analysis protocol ensures accurate dosing in subsequent synthetic transformations, which is critical for reproducibility and yield optimization in drug discovery and development workflows.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. echemi.com [echemi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The determination of grignard reagent concentration by an acidimetric double titration method | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Heck Reaction Conditions for 1-Bromo-2-fluoro-3,5-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[1][2] This reaction has seen widespread application in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals. This document provides detailed application notes and protocols for the Heck reaction of 1-Bromo-2-fluoro-3,5-dimethylbenzene, a substrate of interest in medicinal chemistry due to the prevalence of fluorinated and methylated aromatic scaffolds in bioactive molecules. The presence of an ortho-fluoro group and two meta-methyl groups introduces specific electronic and steric considerations that influence the choice of reaction conditions.
The Mizoroki-Heck reaction is a powerful tool for the arylation of olefins.[3] The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product and regenerate the active catalyst.[1][4] The choice of catalyst, ligand, base, and solvent are critical for achieving high yields and selectivity.
Proposed Heck Reaction Conditions for this compound
The following table summarizes proposed starting conditions and optimization parameters for the Heck reaction of this compound with a generic alkene partner (e.g., n-butyl acrylate or styrene). These conditions are derived from general protocols for aryl bromides and electron-rich or sterically hindered substrates.
| Parameter | Proposed Condition | Alternative Conditions for Optimization | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ (Palladium(II) Acetate) | Pd₂(dba)₃, PdCl₂(PPh₃)₂, Herrmann-Beller palladacycle[3] | Pd(OAc)₂ is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species.[1][4] |
| Ligand | PPh₃ (Triphenylphosphine) | P(o-tol)₃, P(t-Bu)₃, Buchwald ligands (e.g., SPhos, XPhos), N-Heterocyclic Carbenes (NHCs)[5] | Phosphine ligands are commonly used to stabilize the palladium catalyst and facilitate oxidative addition.[1] For sterically hindered substrates, bulkier ligands may be beneficial. |
| Base | K₂CO₃ (Potassium Carbonate) | Et₃N (Triethylamine), NaOAc (Sodium Acetate), Cs₂CO₃ | An inorganic base is often effective and can simplify workup. Triethylamine is also a common choice.[1] |
| Solvent | DMF (N,N-Dimethylformamide) | Acetonitrile, Dioxane, Toluene, DMF/H₂O mixture[5] | Polar aprotic solvents are generally effective for the Heck reaction.[5] |
| Alkene Partner | n-Butyl acrylate or Styrene | Methyl acrylate, other substituted styrenes | Electron-deficient alkenes like acrylates are excellent substrates for the Heck reaction.[1] |
| Temperature | 80-120 °C | 60-140 °C[6] | Higher temperatures are often required for less reactive aryl bromides.[5] |
| Catalyst Loading | 1-5 mol% | 0.5-10 mol% | Lower catalyst loading is desirable for process efficiency, but higher loading may be needed for challenging substrates. |
| Additives | None | NBu₄Br (Tetrabutylammonium bromide) | Additives can sometimes improve reaction rates and yields, particularly in phosphine-free systems.[3] |
Detailed Experimental Protocol
This protocol describes a general procedure for the Heck reaction of this compound with n-butyl acrylate.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Palladium(II) Acetate (e.g., 0.02 mmol, 2 mol%), Triphenylphosphine (e.g., 0.04 mmol, 4 mol%), and anhydrous Potassium Carbonate (e.g., 1.5 mmol).
-
Reagent Addition: Add anhydrous DMF (e.g., 5 mL) to the flask and stir the mixture for 10-15 minutes at room temperature to allow for catalyst pre-formation.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Add n-butyl acrylate (1.2 mmol) to the reaction mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Visualizations
Heck Reaction Catalytic Cycle
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-2-fluoro-3,5-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2][3] This powerful transformation has broad applications in the pharmaceutical and materials science industries for the synthesis of aryl amines, which are prevalent in numerous bioactive molecules and functional materials.[2] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 1-Bromo-2-fluoro-3,5-dimethylbenzene, a sterically hindered and electron-rich aryl halide. The presence of ortho-fluoro and methyl substituents presents unique challenges that necessitate careful optimization of the catalytic system.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium complex.[1][4] The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-Br), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form an amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the arylpalladium amido complex, regenerating the Pd(0) catalyst and releasing the desired N-aryl amine product.[2]
The choice of ligand is critical for the success of the reaction, as it influences the rate of oxidative addition and reductive elimination and stabilizes the palladium catalyst.[4] For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are often required to promote efficient coupling.[2][5]
Data Presentation: Reaction Parameters and Expected Outcomes
The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of aryl bromides, with a focus on parameters suitable for the sterically hindered substrate, this compound. The data is compiled from established procedures for similar substrates and serves as a guide for reaction optimization.
Table 1: Typical Catalyst and Ligand Systems
| Entry | Palladium Precursor | Ligand | Catalyst Loading (mol%) |
| 1 | Pd₂(dba)₃ | XPhos | 1-2 |
| 2 | Pd(OAc)₂ | RuPhos | 1-2 |
| 3 | Pd₂(dba)₃ | BrettPhos | 1-2 |
| 4 | [Pd(cinnamyl)Cl]₂ | tBuXPhos | 1-2 |
Table 2: Base and Solvent Screening
| Entry | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| 1 | NaOtBu | Toluene | 80-110 | 70-95 |
| 2 | K₃PO₄ | Dioxane | 100-110 | 60-85 |
| 3 | Cs₂CO₃ | Toluene | 100-110 | 65-90 |
| 4 | LHMDS | THF | 60-80 | 75-95 |
Experimental Protocols
The following protocols provide a general framework for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
Protocol 1: General Procedure for Amination with a Primary or Secondary Amine
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
-
Standard glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precursor (e.g., 0.01 mmol, 1 mol% Pd) and the phosphine ligand (e.g., 0.022 mmol, 2.2 mol%).
-
Add the base (e.g., Sodium tert-butoxide, 1.4 mmol).
-
Add this compound (1.0 mmol).
-
Seal the Schlenk tube, and evacuate and backfill with an inert gas three times.
-
Add the amine (1.2 mmol) via syringe.
-
Add the anhydrous solvent (e.g., Toluene, 5 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for Sonogashira Coupling of 1-Bromo-2-fluoro-3,5-dimethylbenzene with Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt, has become a cornerstone in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[1] This document provides detailed application notes and protocols for the Sonogashira coupling of a sterically hindered and electron-rich aryl bromide, 1-Bromo-2-fluoro-3,5-dimethylbenzene, with various terminal alkynes. The presence of ortho-fluoro and meta-methyl substituents on the aryl bromide presents unique challenges that require careful optimization of reaction conditions.
Reaction and Mechanism
The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle. The key steps involve the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by a transmetalation step with a copper acetylide intermediate, and concluding with reductive elimination to yield the coupled product and regenerate the active palladium catalyst.[2] A copper-free variant of the reaction also exists, which can be advantageous in preventing the formation of alkyne homocoupling byproducts (Glaser coupling).
Experimental Protocols
The successful coupling of the sterically hindered and electron-rich this compound requires careful selection of the catalyst, ligand, base, and solvent system. The ortho-fluoro group and the two methyl groups increase the steric bulk around the reaction center, which can impede the oxidative addition step. The electron-donating nature of the methyl groups can also decrease the reactivity of the aryl bromide. Therefore, a bulky and electron-rich phosphine ligand is often necessary to promote the reaction.
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is a general starting point for the coupling of this compound with various terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, 1-Hexyne)
-
Palladium catalyst: Dichlorobis(triphenylphosphine)palladium(II) ([Pd(PPh₃)₂Cl₂])
-
Copper(I) iodide (CuI)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous and degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Schlenk flask or sealed reaction tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), [Pd(PPh₃)₂Cl₂] (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Add anhydrous, degassed solvent (5 mL).
-
Add the amine base (3.0 mmol, 3.0 equiv).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or GC/MS. Reaction times can vary from 4 to 24 hours depending on the alkyne.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when dealing with sensitive substrates or to avoid the formation of alkyne homocoupling byproducts. The use of a bulky, electron-rich phosphine ligand such as tricyclohexylphosphine (PCy₃) or XPhos is often crucial for success with sterically hindered aryl bromides.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst: Tris(dibenzylideneacetone)dipalladium(0) ([Pd₂(dba)₃]) or Palladium(II) acetate ([Pd(OAc)₂])
-
Ligand: Tricyclohexylphosphine (PCy₃) or XPhos
-
Base: Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
Solvent: Anhydrous and degassed 1,4-Dioxane or Toluene
-
Schlenk flask or sealed reaction tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., [Pd₂(dba)₃], 0.015 mmol, 1.5 mol%) and the phosphine ligand (e.g., PCy₃, 0.06 mmol, 6 mol%).
-
Add the anhydrous, degassed solvent (3 mL) and stir for 10 minutes at room temperature to allow for pre-formation of the active catalyst.
-
Add this compound (1.0 mmol, 1.0 equiv), the terminal alkyne (1.5 mmol, 1.5 equiv), and the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv).
-
Heat the reaction mixture to 80-100 °C and monitor its progress.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Data Presentation
The following tables summarize expected yields for the Sonogashira coupling of this compound with representative alkynes based on literature for structurally similar sterically hindered aryl bromides. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Table 1: Copper-Cocatalyzed Sonogashira Coupling of this compound
| Alkyne | Product | Typical Yield (%) |
| Phenylacetylene | 2-Fluoro-3,5-dimethyl-1-(phenylethynyl)benzene | 75-90 |
| 1-Hexyne | 1-(Hex-1-yn-1-yl)-2-fluoro-3,5-dimethylbenzene | 60-80 |
| Trimethylsilylacetylene | (2-(2-Fluoro-3,5-dimethylphenyl)ethynyl)trimethylsilane | 80-95 |
| 3-Ethynylthiophene | 3-((2-Fluoro-3,5-dimethylphenyl)ethynyl)thiophene | 70-85 |
Table 2: Copper-Free Sonogashira Coupling of this compound
| Alkyne | Product | Typical Yield (%) |
| Phenylacetylene | 2-Fluoro-3,5-dimethyl-1-(phenylethynyl)benzene | 80-95 |
| 1-Hexyne | 1-(Hex-1-yn-1-yl)-2-fluoro-3,5-dimethylbenzene | 70-85 |
| Propargyl alcohol | 3-(2-Fluoro-3,5-dimethylphenyl)prop-2-yn-1-ol | 65-80 |
| 4-Ethynylanisole | 1-((2-Fluoro-3,5-dimethylphenyl)ethynyl)-4-methoxybenzene | 75-90 |
Mandatory Visualizations
Troubleshooting and Optimization
-
Low Yields: For the sterically hindered this compound, higher reaction temperatures and longer reaction times may be necessary. Increasing the catalyst and ligand loading (up to 5 mol% Pd and 10 mol% ligand) can also improve yields. The choice of a bulkier phosphine ligand (e.g., P(t-Bu)₃, XPhos, SPhos) is often critical.
-
Homocoupling of Alkyne (Glaser Coupling): This side reaction is more prevalent in copper-cocatalyzed reactions. Running the reaction under strictly anaerobic conditions and at lower temperatures can minimize this. Alternatively, employing a copper-free protocol is the most effective solution.
-
Decomposition of Reagents: Some terminal alkynes and palladium catalysts can be sensitive to heat and oxygen. Ensuring the use of high-purity, degassed solvents and maintaining an inert atmosphere throughout the reaction is crucial.
Safety Precautions
-
Palladium catalysts and phosphine ligands are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Copper salts are toxic and should be handled with care.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
By following these detailed protocols and considering the optimization strategies, researchers can successfully perform the Sonogashira coupling of this compound with a variety of terminal alkynes, enabling the synthesis of novel compounds for applications in drug discovery and materials science.
References
Application Notes and Protocols for the Synthesis of (2-Fluoro-3,5-dimethylphenyl)boronic acid via Lithiation and Borylation of 1-Bromo-2-fluoro-3,5-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of (2-fluoro-3,5-dimethylphenyl)boronic acid, a valuable building block in medicinal chemistry and drug discovery. The protocol details a two-step, one-pot procedure involving a lithium-halogen exchange followed by borylation.
The strategic placement of a fluorine atom and methyl groups on the phenylboronic acid scaffold offers unique opportunities for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. The fluorine atom can enhance metabolic stability and binding affinity, while the dimethyl substitution provides steric bulk and influences the electronic nature of the molecule.[1] The boronic acid moiety is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the construction of complex molecular architectures.[2]
Reaction Scheme
The synthetic route commences with the commercially available 1-bromo-2-fluoro-3,5-dimethylbenzene. A lithium-halogen exchange at low temperature generates the corresponding aryllithium species, which is then quenched with an electrophilic boron source, typically triisopropyl borate, to form the boronate ester. Subsequent acidic work-up hydrolyzes the ester to yield the desired (2-fluoro-3,5-dimethylphenyl)boronic acid.
References
Synthesis of Biaryl Compounds Using 1-Bromo-2-fluoro-3,5-dimethylbenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in the core of pharmaceuticals, agrochemicals, and organic electronic materials. The tailored synthesis of these compounds with specific substitution patterns is crucial for modulating their physicochemical and biological properties. 1-Bromo-2-fluoro-3,5-dimethylbenzene is a versatile building block for the synthesis of complex biaryl compounds. The presence of the fluorine atom and methyl groups can significantly influence the conformation and electronic properties of the resulting biaryl products, making this an attractive starting material for drug discovery and development programs.
This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds utilizing this compound through various modern cross-coupling methodologies.
Application Notes
The synthesis of biaryl compounds from this compound can be effectively achieved using several palladium-catalyzed cross-coupling reactions. The choice of method will depend on the desired coupling partner, functional group tolerance, and availability of reagents.
Key Synthetic Strategies:
-
Suzuki-Miyaura Coupling: This is one of the most widely used methods for C-C bond formation due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1] The reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base is a highly effective route to the corresponding biaryl.
-
Stille Coupling: This reaction involves the coupling of an organostannane with an organic halide. Stille couplings are known for their tolerance of a wide range of functional groups and are often used when Suzuki coupling is not feasible.[2][3] However, the toxicity of organotin compounds is a significant drawback.
-
Buchwald-Hartwig Amination: For the synthesis of N-aryl biaryl amines, the Buchwald-Hartwig amination is a powerful tool. This reaction couples an aryl halide with a primary or secondary amine.[4] This is particularly relevant in drug discovery, where the aniline moiety is a common pharmacophore.
-
Negishi Coupling: This method utilizes organozinc reagents, which are generally more reactive than organoboranes and organostannanes.[5] This increased reactivity can be advantageous for less reactive aryl halides.
-
Kumada Coupling: The Kumada coupling employs Grignard reagents (organomagnesium halides) as the nucleophilic partner.[1] While powerful, the high reactivity and basicity of Grignard reagents can limit the functional group tolerance of the reaction.
General Considerations for Cross-Coupling Reactions:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical for achieving high yields and reaction rates. For sterically hindered substrates or less reactive aryl chlorides, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often employed.
-
Base: The base plays a crucial role in the catalytic cycle, particularly in the Suzuki-Miyaura and Buchwald-Hartwig reactions. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu). The choice of base can significantly impact the reaction outcome.
-
Solvent: The solvent must be appropriate for the specific reaction conditions and should be anhydrous and deoxygenated to prevent catalyst deactivation. Common solvents include toluene, dioxane, THF, and DMF.
-
Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst system used.
Experimental Protocols
The following protocols are representative examples for the synthesis of biaryl compounds from this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Compound
This protocol describes the synthesis of 2-fluoro-3,5-dimethyl-1,1'-biphenyl.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate, tribasic (K₃PO₄)
-
Anhydrous toluene
-
Anhydrous isopropanol
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Standard glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and tricyclohexylphosphine (0.04 mmol, 4 mol%) in anhydrous toluene (2 mL).
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add a mixture of anhydrous toluene (4 mL) and anhydrous isopropanol (1 mL) to the reaction flask.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-fluoro-3,5-dimethyl-1,1'-biphenyl.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of an N-Aryl Biaryl Amine
This protocol describes the synthesis of N-(4-methoxyphenyl)-2-fluoro-3,5-dimethylaniline.
Materials:
-
This compound
-
4-Methoxyaniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Standard glassware for workup and purification
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), 4-methoxyaniline (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and XPhos (0.02 mmol, 2 mol%) to an oven-dried Schlenk flask.
-
Add anhydrous toluene (5 mL) to the flask.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and pass it through a short plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-(4-methoxyphenyl)-2-fluoro-3,5-dimethylaniline.
Data Presentation
The following tables summarize representative quantitative data for cross-coupling reactions of aryl bromides, which can be used as a starting point for the optimization of reactions with this compound.
Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| 2 | 4-Bromotoluene | (4-Methoxyphenyl)boronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 92 |
| 3 | 2-Bromopyridine | (3-Thienyl)boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 8 | 88 |
Data is representative and compiled from analogous reactions in the literature. Yields are for isolated products.
Table 2: Representative Conditions and Yields for Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 4 | 98 |
| 2 | 4-Bromoanisole | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | 94 |
| 3 | 3-Bromobenzonitrile | n-Hexylamine | [Pd(cinnamyl)Cl]₂ (1) | cataCXium A (2) | LHMDS | Toluene | 80 | 6 | 91 |
Data is representative and compiled from analogous reactions in the literature. Yields are for isolated products.
Mandatory Visualization
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
References
Application Notes and Protocols for the Preparation of Pharmaceutical Intermediates from 1-Bromo-2-fluoro-3,5-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of pharmaceutical intermediates starting from 1-Bromo-2-fluoro-3,5-dimethylbenzene. This versatile building block offers a strategic entry point to a variety of complex molecules through common and robust chemical transformations. The methodologies outlined below are foundational for drug discovery and development, enabling the creation of diverse compound libraries for screening and lead optimization.
Introduction
This compound is a key starting material in medicinal chemistry due to its unique substitution pattern. The presence of a bromine atom allows for a range of cross-coupling reactions, while the fluorine atom and methyl groups can influence the physicochemical properties of the final compounds, such as metabolic stability and binding affinity. This document details protocols for three critical transformations of this substrate: Suzuki-Miyaura coupling for carbon-carbon bond formation, Buchwald-Hartwig amination for carbon-nitrogen bond formation, and Grignard reagent formation for the introduction of various functional groups.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, widely used for the synthesis of biaryl compounds.
Representative Reaction Scheme
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol
This protocol is a general procedure and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, or DMF)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the anhydrous solvent (e.g., toluene, 0.1-0.2 M concentration).
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 2-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Quantitative Data for Suzuki-Miyaura Coupling of Aryl Bromides
The following table summarizes typical conditions and yields for the Suzuki-Miyaura coupling of various aryl bromides. These values are illustrative and can serve as a starting point for the optimization of reactions with this compound.
| Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12 | 95 |
| 1-Bromo-4-fluorobenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | 1,4-Dioxane | 100 | 16 | 92 |
| 2-Bromopyridine | 3-Tolylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/H₂O | 90 | 8 | 88 |
| 1-Bromo-2-fluoro-4-methylbenzene | Phenylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2) | DMF | 90 | 10 | 91 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of aryl amines from aryl halides and primary or secondary amines.[1][2]
General Reaction Pathway
References
Application Notes: The Strategic Use of 1-Bromo-2-fluoro-3,5-dimethylbenzene in the Synthesis of Novel Agrochemicals
Introduction
1-Bromo-2-fluoro-3,5-dimethylbenzene is a key aromatic building block in the synthesis of a variety of agrochemical active ingredients. Its specific substitution pattern, featuring a bromine atom for facile functionalization, a fluorine atom to enhance metabolic stability and binding affinity, and two methyl groups that can influence steric interactions and solubility, makes it a valuable intermediate for the development of novel fungicides, herbicides, and insecticides. This document outlines the application of this compound in the synthesis of a hypothetical pyrazole carboxamide fungicide, a class of agrochemicals known for their efficacy as succinate dehydrogenase inhibitors (SDHI).
While direct synthesis examples for specific, commercialized agrochemicals from this compound are not extensively detailed in publicly available literature, its structural motifs are present in various patented agrochemical compounds. The following protocols are based on established chemical transformations for analogous halogenated aromatic compounds and serve as a guide for researchers in the field.
Key Applications in Agrochemical Synthesis
The primary utility of this compound in agrochemical synthesis lies in its conversion to aniline derivatives, which are crucial precursors for the formation of amide bonds in many bioactive molecules. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce nitrogen-containing functional groups.
A common synthetic strategy involves the conversion of the bromo-compound to the corresponding aniline, which is then coupled with an activated carboxylic acid, such as a pyrazole acyl chloride, to form the desired pyrazole carboxamide fungicide.
Hypothetical Synthesis of a Pyrazole Carboxamide Fungicide
This section details a representative synthetic route for a novel pyrazole carboxamide fungicide, Fungicide-X, using this compound as a key starting material.
Overall Reaction Scheme:
Caption: Synthetic workflow for Fungicide-X.
Experimental Protocols
Step 1: Synthesis of 2-Fluoro-3,5-dimethylaniline
This procedure describes the conversion of this compound to 2-Fluoro-3,5-dimethylaniline via a Buchwald-Hartwig amination reaction.
-
Materials:
-
This compound (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq)
-
Xantphos (0.02 eq)
-
Sodium tert-butoxide (NaOᵗBu, 1.4 eq)
-
Benzophenone imine (1.2 eq)
-
Toluene (anhydrous)
-
Hydrochloric acid (2 M)
-
Sodium hydroxide (2 M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Add anhydrous toluene, followed by benzophenone imine.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and quench with 2 M HCl.
-
Stir the mixture vigorously for 1 hour to hydrolyze the imine.
-
Neutralize the aqueous layer with 2 M NaOH until pH > 10.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 2-Fluoro-3,5-dimethylaniline.
-
Step 2: Synthesis of Pyrazole-4-acyl chloride
This protocol outlines the activation of a commercially available pyrazole carboxylic acid.
-
Materials:
-
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂, 2.0 eq)
-
Dichloromethane (DCM, anhydrous)
-
A catalytic amount of N,N-dimethylformamide (DMF)
-
-
Procedure:
-
Suspend 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid in anhydrous DCM in a flask equipped with a reflux condenser under an inert atmosphere.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride to the suspension at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-4 hours.
-
Monitor the reaction until the solid has completely dissolved and gas evolution has ceased.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and DCM.
-
The resulting crude pyrazole-4-acyl chloride is typically used in the next step without further purification.
-
Step 3: Synthesis of Fungicide-X (Amide Coupling)
This final step describes the coupling of the aniline derivative with the acyl chloride to form the target fungicide.
-
Materials:
-
2-Fluoro-3,5-dimethylaniline (1.0 eq)
-
Pyrazole-4-acyl chloride (1.1 eq)
-
Triethylamine (TEA, 1.5 eq) or Pyridine
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 2-Fluoro-3,5-dimethylaniline in anhydrous DCM under an inert atmosphere and cool to 0 °C.
-
Add triethylamine.
-
Slowly add a solution of pyrazole-4-acyl chloride in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor completion by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final product, Fungicide-X.
-
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of Fungicide-X.
Table 1: Physicochemical Properties of Intermediates and Final Product
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | C₈H₈BrF | 203.05 | Colorless to pale yellow liquid | N/A |
| 2-Fluoro-3,5-dimethylaniline | C₈H₁₀FN | 139.17 | Light brown oil | N/A |
| Fungicide-X | C₁₄H₁₆FN₃O | 261.29 | Off-white solid | 125-130 |
Table 2: Summary of Reaction Parameters and Yields
| Reaction Step | Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) (by HPLC) |
| Step 1 | This compound, Benzophenone imine | Toluene | 100 | 16 | 75 | >98 |
| Step 2 | 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid, SOCl₂ | DCM | 40 | 3 | >95 (crude) | N/A |
| Step 3 | 2-Fluoro-3,5-dimethylaniline, Pyrazole-4-acyl chloride | DCM | 25 | 8 | 85 | >99 |
Logical Relationship Diagram
The following diagram illustrates the logical flow of the synthetic process, highlighting the transformation of key functional groups.
Caption: Key transformations in Fungicide-X synthesis.
This compound serves as a versatile and valuable starting material for the synthesis of complex agrochemicals. The protocols and data presented, though based on a hypothetical target molecule, demonstrate a practical and efficient synthetic strategy that can be adapted by researchers for the development of new and effective crop protection agents. The strategic incorporation of the fluorodimethylphenyl moiety is a key approach in modern agrochemical design to enhance biological activity and improve physicochemical properties.
Application Note and Protocol for the Scale-Up Synthesis of 1-Bromo-2-fluoro-3,5-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-fluoro-3,5-dimethylbenzene is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the fluorine atom and the specific substitution pattern on the aromatic ring can significantly influence the biological activity and physicochemical properties of the final products.[1][2] This document provides a detailed protocol for the scale-up synthesis of this compound, focusing on a robust and scalable diazotization-bromination (Sandmeyer-type) reaction starting from 2-fluoro-3,5-dimethylaniline. The protocol includes information on reaction conditions, purification, and critical safety considerations for handling the reagents and intermediates involved.
Synthetic Pathway
The proposed synthesis proceeds via a two-step sequence starting from the commercially available 2-fluoro-3,5-dimethylaniline. The first step is the formation of a diazonium salt, which is then converted to the desired bromo-derivative in a Sandmeyer-type reaction.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Fluoro-3,5-dimethylaniline | ≥98% | Commercially Available | Starting material.[3] |
| Sodium Nitrite (NaNO₂) | ACS Reagent Grade | - | Diazotizing agent. |
| Hydrobromic Acid (HBr) | 48% aqueous solution | - | Acid catalyst and bromide source. |
| Copper(I) Bromide (CuBr) | ≥98% | - | Catalyst for Sandmeyer reaction.[4] |
| Diethyl Ether (Et₂O) | Anhydrous | - | Extraction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | For neutralization. |
| Brine (Saturated NaCl solution) | - | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | Drying agent. |
Scale-Up Synthesis of this compound (100 g scale)
Step 1: Diazotization of 2-Fluoro-3,5-dimethylaniline
-
In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-fluoro-3,5-dimethylaniline (100 g, 0.718 mol).
-
Add 48% aqueous hydrobromic acid (400 mL) to the flask. Stir the mixture until the aniline is completely dissolved.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (54.6 g, 0.790 mol) in water (150 mL).
-
Slowly add the sodium nitrite solution dropwise to the aniline solution, maintaining the internal temperature between 0-5 °C. The addition should take approximately 1-1.5 hours.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a slight color change.
Step 2: Sandmeyer Bromination
-
In a separate 2 L flask, prepare a solution of copper(I) bromide (113 g, 0.788 mol) in 48% aqueous hydrobromic acid (300 mL).
-
Cool this solution to 0-5 °C in an ice-salt bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
Step 3: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel and add 500 mL of diethyl ether.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 250 mL).
-
Combine the organic extracts and wash sequentially with 1 M HCl (2 x 200 mL), saturated sodium bicarbonate solution (2 x 200 mL), and brine (200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Data Presentation
Reaction Parameters and Expected Results
| Parameter | Value |
| Scale | 100 g |
| Molar Ratio (Aniline:NaNO₂:CuBr) | 1 : 1.1 : 1.1 |
| Reaction Temperature (Diazotization) | 0-5 °C |
| Reaction Temperature (Bromination) | <10 °C |
| Reaction Time | ~4 hours |
| Expected Yield | 75-85% |
| Purity (after distillation) | >98% |
| Appearance | Colorless to pale yellow liquid[5] |
Safety and Handling
Hazard Identification:
-
This compound: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][6][7]
-
2-Fluoro-3,5-dimethylaniline: Toxic if swallowed, in contact with skin, or if inhaled.
-
Hydrobromic Acid: Causes severe skin burns and eye damage.
-
Sodium Nitrite: Oxidizing solid, toxic if swallowed.
-
Copper(I) Bromide: Harmful if swallowed or inhaled.
Personal Protective Equipment (PPE):
-
Wear appropriate protective eyeglasses or chemical safety goggles.[7]
-
Wear chemical-resistant gloves (e.g., nitrile).
-
Wear a lab coat or chemical-resistant apron.
-
All operations should be conducted in a well-ventilated fume hood.[6][8]
Handling and Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][7]
-
Avoid contact with skin, eyes, and clothing.[6]
-
In case of accidental contact, immediately flush the affected area with plenty of water.[5] If irritation persists, seek medical attention.[6][7]
Experimental Workflow
Caption: Workflow for the scale-up synthesis of this compound.
References
Troubleshooting & Optimization
improving yield in Suzuki coupling with 1-Bromo-2-fluoro-3,5-dimethylbenzene
Topic: Improving Yield in Suzuki Coupling with 1-Bromo-2-fluoro-3,5-dimethylbenzene
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing the Suzuki-Miyaura cross-coupling of the sterically hindered and electronically complex substrate, this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for Suzuki coupling?
A1: This substrate presents two main challenges. First, it is sterically hindered due to the presence of a fluorine atom and a methyl group in the ortho positions relative to the bromine atom. This steric bulk can impede key steps in the catalytic cycle, particularly the oxidative addition of the aryl bromide to the palladium(0) center.[1][2] Second, the electronic effects are mixed: the fluorine atom is electron-withdrawing, which generally facilitates oxidative addition, while the two methyl groups are electron-donating, which can slow this step down.[3][4] This combination requires careful optimization of reaction conditions.
Q2: What are the most common side reactions I should look out for?
A2: With this substrate, you should be vigilant for the following side reactions:
-
Protodeboronation: The hydrolysis of the boronic acid coupling partner to the corresponding arene. This consumes your nucleophile and can be exacerbated by high temperatures or overly basic conditions.[4][5]
-
Homocoupling: The coupling of two boronic acid molecules. This is often caused by the presence of oxygen, which can interfere with the catalyst.[4][6]
-
Dehalogenation: The reduction of your this compound to 1-fluoro-3,5-dimethylbenzene. This can occur at high temperatures or with certain base and solvent combinations.[7]
-
Catalyst Decomposition: Formation of palladium black, an inactive form of the catalyst, can occur, reducing reaction efficiency.[6]
Q3: Is it necessary to use water in my reaction?
A3: Not always, but it can be beneficial. For bases like potassium phosphate (K₃PO₄) or carbonates, a small amount of water can be crucial for the base to function effectively and facilitate the transmetalation step.[1][3] However, anhydrous conditions can also be successful, especially with bases like potassium tert-butoxide (KOtBu) or when using specific boronate esters.[5][8] If your substrate or product is sensitive to hydrolysis, anhydrous conditions should be prioritized.
Troubleshooting Guide
Problem 1: My reaction shows very low or no conversion of the starting material.
| Question | Answer & Suggested Action |
| Is your catalyst system active enough for this hindered substrate? | Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.[1] Action: Switch to a catalyst system known for high activity with hindered substrates. This involves using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-Heterocyclic Carbene (NHC) ligands.[1][9] (See Table 1 for recommendations). |
| Have you ensured a completely inert atmosphere? | Palladium(0) catalysts are highly sensitive to oxygen. Incomplete degassing can lead to catalyst deactivation and failure of the reaction to initiate.[4][10] Action: Degas your solvent thoroughly (e.g., via freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).[8][11] Ensure the reaction flask is properly flushed with an inert gas (Argon or Nitrogen) before adding solvent and reagents.[12] |
| Is your base strong enough? | For challenging couplings, weak bases like Na₂CO₃ may not be sufficient to promote the transmetalation step effectively. Action: Switch to a stronger base. Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (KOtBu) are often more effective for hindered systems.[1][9] |
| Is the reaction temperature high enough? | Sterically hindered substrates often require more thermal energy to overcome the activation barrier for oxidative addition. Action: Increase the reaction temperature, typically to the 80-110 °C range, depending on the solvent's boiling point.[4][12] |
Problem 2: My starting material is consumed, but the yield of the desired product is low, and I see significant byproducts.
| Question | Answer & Suggested Action |
| Are you observing significant protodeboronation? | If you detect the arene byproduct corresponding to your boronic acid, this side reaction is consuming your coupling partner. Action: Consider using a more stable boronic acid derivative, such as a pinacol ester (BPin).[5] Alternatively, try using milder bases like potassium fluoride (KF) or running the reaction at a lower temperature, though this may require a more active catalyst.[13] |
| Is homocoupling of the boronic acid the main byproduct? | This often points to the presence of oxygen or an issue with the catalyst's stability. Action: Re-verify your degassing procedure.[5] In some cases, slow addition of the boronic acid to the reaction mixture can minimize its homocoupling.[4] Using bulky ligands can also help suppress this side reaction.[5] |
| Do you suspect dehalogenation of the aryl bromide? | If you identify 1-fluoro-3,5-dimethylbenzene in your crude mixture, dehalogenation is occurring.[7] Action: This can be promoted by high temperatures or certain bases that may act as hydride sources. Try lowering the reaction temperature or screening different, non-hydridic bases. Ensure you are using high-purity, anhydrous solvents.[7] |
Key Optimization Parameters
The selection of catalyst, ligand, base, and solvent is critical for success. The tables below summarize recommended starting points for optimizing the Suzuki coupling of this compound.
Table 1: Recommended Catalyst Systems for Hindered Aryl Bromides
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Key Advantages |
|---|---|---|---|
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos , SPhos , or RuPhos | 1-3% Pd, 1.2-2x Ligand:Pd | Excellent for sterically hindered and electron-rich or neutral aryl bromides.[1] |
| Pd₂(dba)₃ | AntPhos or BI-DIME | 1-2% Pd, 1.1x Ligand:Pd | Specifically designed for extremely hindered substrates; can inhibit side reactions like β-hydride elimination.[1][2] |
| PdCl₂(dppf) | (Uses dppf ligand) | 2-5% | A common and robust catalyst, but may be less effective than Buchwald systems for this specific substrate. |
| [Pd(cinnamyl)Cl]₂ | cataCXium® A | 1-3% | Effective for couplings with challenging aniline derivatives and other functionalized substrates.[9] |
Table 2: Recommended Bases and Solvents
| Base | Equivalents | Recommended Solvent(s) | Temperature Range (°C) | Notes |
|---|---|---|---|---|
| K₃PO₄ (Potassium Phosphate) | 2-3 | Dioxane, Toluene, THF, 2-MeTHF (often with a small amount of H₂O) | 80 - 110 | A very common and effective base for hindered substrates; water can be beneficial.[1][3] |
| Cs₂CO₃ (Cesium Carbonate) | 2-3 | Dioxane, Toluene, THF | 80 - 110 | A strong and effective base, often used when other carbonate or phosphate bases fail.[1][14] |
| KOtBu (Potassium tert-butoxide) | 2-3 | THF, Dioxane (anhydrous) | Room Temp - 80 | A very strong base that can sometimes enable reactions at lower temperatures.[8] |
| K₂CO₃ (Potassium Carbonate) | 2-3 | Toluene/H₂O, THF/H₂O | 75 - 100 | A milder base; may require higher temperatures or a more active catalyst system.[8][15] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a robust starting point for optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2.2-4.4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the palladium precursor, phosphine ligand, and base under an inert atmosphere (e.g., in a glovebox or under a stream of argon).
-
Reagent Addition: Add the arylboronic acid or ester, followed by this compound.
-
Inerting: Seal the flask, then evacuate and backfill with argon. Repeat this cycle 3-5 times to ensure all oxygen is removed.[12][16]
-
Solvent Addition: Add the degassed solvent via syringe and, if required, add degassed water (e.g., for a 10:1 dioxane:water mixture).
-
Reaction: Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS to check for the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
Mandatory Visualizations
Logical Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Grignard Formation with 1-Bromo-2-fluoro-3,5-dimethylbenzene
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the formation of the Grignard reagent from 1-bromo-2-fluoro-3,5-dimethylbenzene. The unique substitution pattern of this aryl halide presents a specific set of challenges that require careful consideration of reaction conditions.
Troubleshooting Guide & FAQs
Q1: My Grignard reaction with this compound is not initiating. What are the common causes and solutions?
A1: Failure to initiate is the most common issue in Grignard synthesis. The primary reason is the passivating layer of magnesium oxide on the surface of the magnesium metal. The steric hindrance from the ortho-fluoro and meta-dimethyl groups on your substrate can also make initiation more difficult.
Troubleshooting Steps:
-
Magnesium Activation: The magnesium turnings must be activated to expose a fresh, reactive metal surface. Several methods can be employed, ranging from simple mechanical activation to chemical treatments.[1][2] See the table below for a comparison of common activation methods.
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[3] Ensure all glassware is flame-dried or oven-dried before use and cooled under an inert atmosphere (Nitrogen or Argon). All solvents and reagents must be rigorously dried.
-
Initiation Techniques:
-
Add a small crystal of iodine to the flask with the magnesium. The disappearance of the purple color is an indicator of activation.[2]
-
Use a few drops of 1,2-dibromoethane as an activator. The observation of ethylene bubbles indicates a reactive magnesium surface.[1]
-
Add a small amount of pre-formed Grignard reagent to initiate the reaction.
-
Sonication or gentle heating with a heat gun on the spot where the magnesium is can provide the activation energy needed to start the reaction.[2]
-
Q2: I'm observing a low yield of my desired Grignard product and the formation of unexpected byproducts. What is happening?
A2: With this compound, a significant competing side reaction is the formation of a benzyne intermediate.[4][5][6] Once a small amount of the Grignard reagent is formed, it can act as a strong base, leading to the elimination of magnesium fluoride and the generation of 3,5-dimethylbenzyne. This highly reactive intermediate can then undergo various reactions, leading to a complex mixture of products.
Key Side Reactions:
-
Benzyne Formation: The proximity of the fluoro group to the newly formed carbon-magnesium bond facilitates this elimination pathway.[4][5][7]
-
Wurtz Coupling: The Grignard reagent can react with the starting aryl bromide to form a biaryl compound. This is a common side reaction in many Grignard preparations.
Solutions to Minimize Side Reactions:
-
Low Temperature: Performing the reaction at low temperatures (e.g., -78 °C to 0 °C) can favor the desired Grignard formation over the elimination pathway to benzyne.[8][9]
-
Slow Addition: Add the this compound solution dropwise to the activated magnesium suspension. This keeps the concentration of the aryl bromide low, which can help to suppress the Wurtz coupling side reaction.
-
Use of Rieke Magnesium: Highly reactive, finely divided magnesium (Rieke Magnesium) can facilitate Grignard formation at very low temperatures, which is advantageous for substrates prone to side reactions.[8][9]
Q3: My reaction mixture turns dark brown or black during the Grignard formation. Is this normal?
A3: A color change to gray or brown is typical for Grignard reagent formation. However, a very dark brown or black color could indicate decomposition or the formation of finely divided metal byproducts from side reactions, such as Wurtz coupling. While not always indicative of complete failure, it suggests that side reactions are occurring and may lead to a lower yield of the desired Grignard reagent.
Q4: Can I use a different solvent than diethyl ether or THF?
A4: Diethyl ether and tetrahydrofuran (THF) are the most common and generally most effective solvents for Grignard reagent formation.[3] They are crucial for solvating and stabilizing the Grignard reagent through coordination with the magnesium atom.[3] Using non-ethereal solvents is generally not recommended unless specific literature procedures for your substrate class suggest otherwise.
Data Presentation
Table 1: Comparison of Common Magnesium Activation Methods
| Activation Method | Principle | Advantages | Disadvantages |
| Mechanical Grinding/Stirring | Physically breaks the MgO layer, exposing fresh Mg. | Simple, avoids chemical contaminants. | May not be sufficient for very unreactive halides. |
| Iodine (I₂) Activation | Reacts with Mg to form MgI₂, which etches the oxide layer. | Simple, effective, visual indication of initiation (color disappears). | Can introduce iodide impurities. |
| 1,2-Dibromoethane (DBE) | Reacts with Mg to form MgBr₂ and ethene gas, cleaning the surface. | Very effective, visual cue (bubbling). | Introduces bromide and consumes some Mg. |
| Diisobutylaluminium Hydride (DIBAL-H) | Reduces the oxide layer and acts as a drying agent. | Effective at low temperatures, good for sensitive substrates. | Pyrophoric, requires careful handling.[10] |
| Rieke Magnesium (Active Mg) | Prepared by reducing MgCl₂; highly porous and reactive. | Extremely reactive, allows for low-temperature reactions with difficult substrates. | Requires separate preparation, more expensive.[8][9] |
Experimental Protocols
Recommended Protocol for Grignard Formation with this compound
This protocol is designed to minimize the formation of the benzyne intermediate by utilizing low temperatures.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (one small crystal)
-
Inert gas (Argon or Nitrogen)
Apparatus:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Thermometer
-
Inert gas line
Procedure:
-
Preparation: Assemble the glassware and flame-dry all components under a stream of inert gas. Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes and the purple vapor coats the magnesium turnings.
-
Solvent Addition: Add a portion of anhydrous THF to the flask to cover the magnesium.
-
Initiation: Add a small amount (approx. 5-10%) of the this compound solution in anhydrous THF to the stirred magnesium suspension. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. If initiation does not occur, gentle warming or sonication may be applied.
-
Grignard Formation: Once the reaction has initiated, cool the flask to 0 °C using an ice bath. Slowly add the remaining solution of this compound from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 5 °C.
-
Completion: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. The formation of a grayish, cloudy solution indicates the presence of the Grignard reagent. The concentration of the Grignard reagent should be determined by titration before use in subsequent reactions.
Visualizations
Caption: Competing reaction pathways in the Grignard formation.
Caption: Troubleshooting workflow for reaction initiation failure.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. echemi.com [echemi.com]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Bromo-2-fluoro-3,5-dimethylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-2-fluoro-3,5-dimethylbenzene. The primary synthetic route discussed is the Sandmeyer reaction of 2-fluoro-3,5-dimethylaniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and regioselective method is the Sandmeyer reaction. This involves the diazotization of the precursor, 2-fluoro-3,5-dimethylaniline, followed by a copper(I) bromide-mediated substitution of the diazonium group with a bromide.[1][2] This approach is generally preferred over direct bromination of 2-fluoro-3,5-dimethylbenzene, which could lead to a mixture of isomers.
Q2: What are the primary side reactions to be aware of during this synthesis?
A2: The main side reactions include the formation of 2-fluoro-3,5-dimethylphenol, biaryl compounds, and tar-like polymers.[3] Phenol formation occurs if the diazonium salt reacts with water. Biaryl compounds can result from the coupling of aryl radicals.[2] Tarry byproducts often form from the decomposition of the diazonium salt, especially at elevated temperatures.[3]
Q3: What is the expected yield for this reaction?
A3: While specific yield data for this compound is not extensively published, yields for analogous Sandmeyer brominations of substituted anilines are typically in the range of 70-85% under optimized conditions. For instance, the synthesis of the similar compound 1-bromo-3,5-difluorobenzene reports yields as high as 83%.
Q4: How can I confirm the identity and purity of the final product?
A4: The identity and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Sandmeyer reaction.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Diazotization | - Ensure the complete dissolution of 2-fluoro-3,5-dimethylaniline in the acidic medium before adding sodium nitrite. - Maintain the temperature strictly between 0-5 °C during the addition of sodium nitrite.[3] - Test for the presence of excess nitrous acid using starch-iodide paper to confirm the completion of the reaction.[3] |
| Decomposition of Diazonium Salt | - Keep the diazonium salt solution consistently at or below 5 °C until it is used in the subsequent step.[3] - Avoid exposing the diazonium salt solution to light. - Use the diazonium salt immediately after its preparation for the best results. |
| Inefficient Sandmeyer Reaction | - Use freshly prepared, high-purity copper(I) bromide. - Ensure the copper(I) bromide is fully dissolved or suspended in the reaction medium before adding the diazonium salt. - The reaction of the diazonium salt with CuBr is often exothermic; control the addition rate to maintain the desired reaction temperature. |
Issue 2: Formation of Significant Amounts of Side Products
| Side Product | Identification | Mitigation Strategies |
| 2-Fluoro-3,5-dimethylphenol | A phenolic impurity detectable by GC-MS and NMR. | - Minimize the amount of water in the reaction mixture during the Sandmeyer step. - Maintain a low reaction temperature during the decomposition of the diazonium salt. |
| Biaryl Compounds | High molecular weight impurities observed in GC-MS. | - Ensure efficient stirring to maintain a homogeneous reaction mixture. - Use an appropriate concentration of the copper(I) catalyst. |
| Tarry Polymers | Dark, insoluble materials in the reaction mixture. | - Strictly control the temperature during both diazotization and the Sandmeyer reaction.[3] - Ensure the absence of impurities that could catalyze the decomposition of the diazonium salt. |
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for a Sandmeyer bromination reaction of a substituted aniline.
| Parameter | Value/Range | Notes |
| Starting Material | 2-Fluoro-3,5-dimethylaniline | High purity is recommended. |
| Diazotization Temperature | 0-5 °C | Critical for diazonium salt stability. |
| Sandmeyer Reaction Temperature | 15-25 °C (can be higher depending on substrate) | Gradual warming may be necessary. |
| Typical Yield | 70-85% | Highly dependent on reaction conditions and substrate. |
| Common Impurities | 2-Fluoro-3,5-dimethylphenol, Biaryl compounds | Levels can be minimized with careful control of reaction parameters. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Sandmeyer Reaction
This protocol is adapted from a similar, well-documented procedure for the synthesis of 1-bromo-3,5-difluorobenzene.
Materials:
-
2-Fluoro-3,5-dimethylaniline
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) bromide
-
Deionized water
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-fluoro-3,5-dimethylaniline in 48% hydrobromic acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
Confirm the presence of excess nitrous acid with starch-iodide paper.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or suspension of copper(I) bromide in 48% hydrobromic acid.
-
Cool the CuBr solution to 10-15 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Nitrogen gas evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
The reaction mixture can be purified by steam distillation. The product, being steam-volatile, will co-distill with water.
-
Separate the organic layer from the distillate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
The crude product can be further purified by vacuum distillation.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Technical Support Center: Purification of 1-Bromo-2-fluoro-3,5-dimethylbenzene Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chromatographic purification of 1-Bromo-2-fluoro-3,5-dimethylbenzene reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities arise from the electrophilic bromination of 2-fluoro-3,5-dimethylbenzene. These can include:
-
Positional Isomers: Bromination at other positions on the aromatic ring can lead to isomers such as 2-Bromo-1-fluoro-3,5-dimethylbenzene or 4-Bromo-1-fluoro-2,6-dimethylbenzene.
-
Unreacted Starting Material: Incomplete bromination can leave residual 2-fluoro-3,5-dimethylbenzene.
-
Di-brominated Products: Over-bromination can result in the formation of dibrominated species.
-
Residual Reagents and Byproducts: Depending on the bromination method used, impurities from reagents like N-bromosuccinimide (NBS) or residual acid catalysts may be present.
Q2: Which chromatographic technique is best suited for the purification of this compound?
A2: Both flash column chromatography and High-Performance Liquid Chromatography (HPLC) can be effectively used.
-
Flash Column Chromatography: Ideal for purifying larger quantities (milligrams to grams) of the crude product. It is a cost-effective and relatively quick method for removing major impurities.
-
HPLC: Best for high-resolution separation, particularly for isolating the target compound from closely related isomers or for analytical purposes to assess purity. Reversed-phase HPLC is a common choice for this type of compound.
Q3: How can I visualize the spots on a TLC plate if the compound is not UV active?
A3: While this compound is UV active due to the benzene ring, if you are dealing with non-UV active impurities, you can use staining solutions. Common stains for organic compounds on silica gel plates include:
-
Potassium permanganate (KMnO₄) stain
-
Ceric ammonium molybdate (CAM) stain
-
Iodine chamber
Troubleshooting Guides
Flash Column Chromatography
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Spots (Co-elution) | 1. Inappropriate solvent system (eluent). 2. Column overloading. 3. Column channeling. | 1. Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.3 for the target compound. Consider using a solvent system with a different selectivity, for example, by adding a small amount of toluene or using a dichloromethane/methanol gradient for more polar impurities. 2. Reduce the amount of crude material loaded onto the column. A general rule is to use a silica gel to crude product ratio of at least 50:1 (w/w). 3. Ensure proper column packing. Pack the column carefully to avoid air bubbles and cracks. |
| Product Elutes Too Quickly (High Rf) | 1. Eluent is too polar. | 1. Decrease the polarity of the eluent. Reduce the percentage of the more polar solvent (e.g., ethyl acetate) in the non-polar solvent (e.g., hexanes). |
| Product Elutes Too Slowly or Not at All (Low Rf) | 1. Eluent is not polar enough. 2. Compound may be adsorbing irreversibly to the silica gel. | 1. Increase the polarity of the eluent. Gradually increase the percentage of the more polar solvent. 2. Consider deactivating the silica gel. This can be done by pre-treating the silica with a small amount of triethylamine in the eluent if your compound is basic, or a small amount of acetic acid if it is acidic. |
| Streaking or Tailing of Spots | 1. Compound is too polar for the chosen solvent system. 2. Compound is acidic or basic and interacting strongly with the silica. 3. The sample is not fully dissolved when loaded. | 1. Increase the eluent polarity. 2. Add a modifier to the eluent. A small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) can improve peak shape. 3. Ensure the sample is fully dissolved in a minimum amount of solvent before loading. |
| High Backpressure | 1. Column packed too tightly. 2. Frit is clogged with fine particles. | 1. Repack the column with less pressure. 2. Ensure your sample is filtered before loading. |
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Peak Tailing | 1. Secondary interactions with residual silanols on the column. 2. Column overload. 3. Mobile phase pH is inappropriate for the analyte. | 1. Use an end-capped column. Consider a column with a different stationary phase, such as a phenyl column, which can offer different selectivity for aromatic compounds. 2. Reduce the injection volume or sample concentration. 3. Adjust the mobile phase pH. For acidic compounds, a lower pH will suppress ionization and reduce tailing. For basic compounds, a higher pH (if the column allows) or the addition of a competing base like triethylamine can be effective. |
| Poor Resolution Between Isomers | 1. Mobile phase composition is not optimal. 2. Inappropriate column chemistry. | 1. Optimize the mobile phase. Perform a gradient run to determine the optimal organic solvent percentage. Isocratic runs with small changes in the mobile phase composition can then be used to fine-tune the separation. 2. Try a different column. A column with a phenyl or pentafluorophenyl (PFP) stationary phase can provide better selectivity for halogenated aromatic isomers due to π-π interactions. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Late eluting peaks from a previous injection. | 1. Use fresh, high-purity mobile phase solvents. Flush the injector and system thoroughly. 2. Increase the run time of your method to ensure all components from the previous injection have eluted. |
| Baseline Drift | 1. Changes in mobile phase composition or temperature. 2. Column not equilibrated. | 1. Ensure the mobile phase is well-mixed and degassed. Use a column thermostat to maintain a constant temperature. 2. Equilibrate the column with the mobile phase for a sufficient time before starting the analysis. |
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol provides a general method for the purification of this compound from a crude reaction mixture.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
TLC plates (silica gel 60 F₂₅₄)
-
Glass column with stopcock
-
Collection tubes
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a minimal amount of dichloromethane.
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber with a solvent system of 5% ethyl acetate in hexanes.
-
Visualize the spots under UV light (254 nm).
-
Adjust the solvent system to achieve an Rf value of approximately 0.2-0.3 for the desired product.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 2% ethyl acetate in hexanes).
-
Pour the slurry into the column and allow the silica to settle, ensuring a level surface.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexanes or dichloromethane).
-
Carefully load the sample onto the top of the silica gel.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system.
-
Collect fractions in test tubes.
-
Monitor the elution by TLC to identify the fractions containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Reversed-Phase HPLC Method Development
This protocol outlines a starting point for developing an analytical HPLC method to assess the purity of this compound and separate it from its isomers.
1. Materials and Equipment:
-
Purified this compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with a UV detector
2. Initial HPLC Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
3. Method Optimization:
-
Based on the initial chromatogram, adjust the gradient profile to improve the separation of the main peak from any impurities.
-
If co-elution with isomers is observed, consider switching to a phenyl or PFP column to enhance selectivity.
-
For preparative HPLC, the method can be scaled up to a larger diameter column with a corresponding increase in flow rate.
Visualization
Caption: General workflow for the purification and analysis of this compound.
catalyst selection for cross-coupling with sterically hindered 1-Bromo-2-fluoro-3,5-dimethylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with the sterically hindered substrate, 1-Bromo-2-fluoro-3,5-dimethylbenzene.
Frequently Asked Questions (FAQs)
Q1: Why is cross-coupling with this compound challenging?
A1: The primary challenge arises from steric hindrance. The two methyl groups and the fluorine atom ortho to the bromine create a crowded environment around the reaction center. This steric bulk can impede the oxidative addition of the aryl bromide to the metal catalyst, a critical step in the catalytic cycle.
Q2: What general class of catalysts is recommended for this type of sterically hindered substrate?
A2: For sterically demanding cross-coupling reactions, palladium-based catalysts equipped with bulky, electron-rich phosphine ligands are generally the most effective.[1][2][3] These ligands help to stabilize the active catalytic species and promote the challenging oxidative addition and reductive elimination steps.[1][4] N-Heterocyclic carbene (NHC) ligands have also shown great promise for coupling hindered substrates.[5][6]
Q3: Which specific types of phosphine ligands are most suitable?
A3: Dialkylbiaryl phosphine ligands, such as SPhos, XPhos, and RuPhos, are highly recommended.[1][7] These ligands possess the necessary steric bulk and electron-donating properties to facilitate the coupling of hindered aryl bromides.[1]
Q4: What are the key reaction parameters to optimize for a successful coupling?
A4: Beyond catalyst and ligand selection, careful optimization of the base, solvent, temperature, and reaction time is crucial.[3] For sterically hindered substrates, stronger bases like potassium phosphate (K₃PO₄) or sodium tert-butoxide (NaOtBu) are often required.[1][7] Aprotic polar solvents such as toluene, dioxane, or THF are commonly employed.[7][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Catalyst Inactivity: The chosen catalyst system may not be active enough to overcome the steric hindrance. 2. Insufficient Reaction Temperature: The energy barrier for oxidative addition may not be overcome at the current temperature. 3. Poor Choice of Base: The base may not be strong enough to facilitate the transmetalation step effectively. | 1. Switch to a more active catalyst system: Employ a palladium precatalyst with a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., Pd(OAc)₂ with SPhos or XPhos).[1][7] 2. Increase the reaction temperature: Gradually increase the temperature, monitoring for decomposition. Microwave heating can sometimes be beneficial. 3. Screen different bases: Try stronger bases such as K₃PO₄, Cs₂CO₃, or NaOtBu.[1] |
| Formation of Side Products (e.g., Hydrodehalogenation) | 1. Presence of Water: Trace amounts of water can lead to protodeboronation of the boronic acid partner in Suzuki couplings or other side reactions. 2. β-Hydride Elimination: This can be a competing pathway, especially with certain coupling partners.[4] | 1. Use anhydrous solvents and reagents: Ensure all solvents and reagents are thoroughly dried before use. 2. Choose appropriate ligands: Bulky ligands can often suppress β-hydride elimination by sterically disfavoring the required conformation. |
| Inconsistent Yields | 1. Variable Catalyst Quality: The activity of palladium catalysts can vary between batches. 2. Atmosphere Control: Inconsistent inert atmosphere can lead to catalyst deactivation. | 1. Use a pre-catalyst: Pre-formed palladium-ligand complexes can offer more consistent activity. 2. Ensure rigorous inert conditions: Use a glovebox or Schlenk line techniques to exclude oxygen and moisture. |
Catalyst System Performance for Sterically Hindered Aryl Bromides
While specific data for this compound is limited in publicly available literature, the following table summarizes typical conditions and yields for analogous sterically hindered aryl bromide cross-coupling reactions, providing a strong starting point for optimization.
| Coupling Type | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12-24 | 70-95 |
| Suzuki-Miyaura | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 18-24 | 75-90 |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | 85-95[7] |
| Buchwald-Hartwig Amination | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 100 | 18-24 | 80-90[7] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a representative starting point and may require optimization.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Anhydrous Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a dry Schlenk tube, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Workflows
Catalyst Selection Workflow
Caption: A logical workflow for selecting and optimizing a catalyst system.
General Suzuki-Miyaura Catalytic Cycle
Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. jmcct.com [jmcct.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
managing protodeboronation in Suzuki reactions of 1-Bromo-2-fluoro-3,5-dimethylbenzene derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions of 1-Bromo-2-fluoro-3,5-dimethylbenzene and its derivatives. This sterically hindered and electronically modified substrate presents unique challenges, with protodeboronation being a significant competing side reaction.
Troubleshooting Guide
Low yield or no desired product are common issues when working with sterically hindered substrates like this compound. The following guide addresses specific problems in a question-and-answer format to help you optimize your reaction conditions.
Q1: I am observing a significant amount of 1-fluoro-3,5-dimethylbenzene as a byproduct. What is causing this and how can I minimize it?
A1: The formation of 1-fluoro-3,5-dimethylbenzene is a result of protodeboronation, a side reaction where the boronic acid or its ester is replaced by a proton from a proton source in the reaction mixture (e.g., water).[1][2][3] This is a common issue with electron-deficient or sterically hindered boronic acids. The ortho-fluoro substituent on your aryl bromide can also influence the rate of protodeboronation.[1]
Troubleshooting Steps:
-
Minimize Water Content: Ensure all reagents and solvents are rigorously dried. Consider using anhydrous solvents and oven-dried glassware. While some water can be beneficial in certain Suzuki reactions, for substrates prone to protodeboronation, minimizing its presence is crucial.
-
Choice of Base: The base plays a critical role in both the desired Suzuki coupling and the undesired protodeboronation.[2]
-
Weaker Bases: Consider switching from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or KF.[2] Fluoride bases can be particularly effective in promoting the desired coupling while minimizing protodeboronation.[2]
-
Organic Bases: In some cases, organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can be beneficial.
-
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester, MIDA (N-methyliminodiacetic acid) boronate, or a trifluoroborate salt.[4] These derivatives are more resistant to protodeboronation and slowly release the boronic acid into the reaction mixture, keeping its concentration low and favoring the cross-coupling pathway.
-
Reaction Temperature: Lowering the reaction temperature may slow down the rate of protodeboronation more than the rate of the desired coupling.[5]
Q2: My reaction is very slow or stalls at low conversion, even with minimal protodeboronation. What can I do to improve the reaction rate and yield?
A2: The steric hindrance from the two methyl groups and the ortho-fluoro substituent in this compound can significantly slow down the oxidative addition and reductive elimination steps of the catalytic cycle.
Troubleshooting Steps:
-
Ligand Selection: The choice of phosphine ligand is critical for coupling sterically hindered substrates.
-
Bulky, Electron-Rich Ligands: Employ bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands) such as SPhos, XPhos, or RuPhos. These ligands promote the formation of the active monoligated palladium species, which is more reactive in the oxidative addition step with hindered aryl bromides.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands can also be highly effective for challenging couplings due to their strong electron-donating ability and steric bulk.
-
-
Palladium Precatalyst: Use a pre-formed, air-stable palladium precatalyst (e.g., G2, G3, or G4 Buchwald precatalysts). These catalysts often show higher activity and require shorter reaction times compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂.
-
Solvent: The choice of solvent can impact the solubility of reagents and the stability of catalytic intermediates.
-
Aprotic Polar Solvents: Toluene, 1,4-dioxane, or 2-methyltetrahydrofuran (2-MeTHF) are commonly used.
-
Higher Boiling Point Solvents: For very challenging couplings, a higher reaction temperature may be necessary, requiring the use of solvents like xylenes or anisole.
-
-
Increase Catalyst Loading: While not always ideal, increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes improve conversion for difficult substrates.
Frequently Asked Questions (FAQs)
Q: Can I use 1-chloro-2-fluoro-3,5-dimethylbenzene instead of the bromo derivative?
A: Aryl chlorides are generally less reactive than aryl bromides in Suzuki couplings. While possible, the coupling of the corresponding aryl chloride will likely require a more active catalyst system, such as one employing a highly electron-rich and bulky ligand (e.g., tBuXPhos or an NHC ligand) and potentially higher reaction temperatures. The order of reactivity for aryl halides is generally I > Br > OTf >> Cl.
Q: How do I know if my boronic acid is decomposing?
A: You can monitor the stability of your boronic acid by taking aliquots of the reaction mixture at different time points and analyzing them by LC-MS or GC-MS. Look for the appearance of the protodeboronated arene corresponding to your boronic acid.
Q: Are there any alternatives to boronic acids for this type of coupling?
A: Yes, organotrifluoroborates and boronic esters (pinacol or MIDA) are excellent alternatives.[4] They often exhibit greater stability towards protodeboronation. Organotrifluoroborates are typically used as their potassium salts (K[R-BF₃]).
Quantitative Data Summary
Table 1: Effect of Ligand and Base on the Suzuki Coupling of a Sterically Hindered Aryl Bromide.
| Entry | Aryl Bromide | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12 | 85 |
| 2 | 2-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ (2) | Toluene | 100 | 24 | <10 |
| 3 | 1-Bromo-2-fluorobenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 16 | 92 |
| 4 | 1-Bromo-2-fluorobenzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 24 | 45 |
This table illustrates the significant impact of using bulky, electron-rich ligands (SPhos, XPhos) compared to less bulky ligands (PPh₃) for sterically hindered substrates.
Table 2: Strategies to Minimize Protodeboronation with an Electron-Deficient Boronic Acid.
| Entry | Aryl Bromide | Boron Reagent | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Protodeboronation (%) |
| 1 | 4-Bromoanisole | 2-Formylphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DME/H₂O | 80 | 40 | 55 |
| 2 | 4-Bromoanisole | 2-Formylphenylboronic acid pinacol ester | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (2) | Dioxane | 100 | 88 | <5 |
| 3 | 4-Bromoanisole | Potassium 2-formylphenyltrifluoroborate | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | THF/H₂O | 70 | 91 | <5 |
This table demonstrates the effectiveness of using boronic acid surrogates (pinacol ester, trifluoroborate) to suppress protodeboronation and improve product yield.
Experimental Protocols
The following is a general protocol for the Suzuki coupling of a sterically hindered aryl bromide. Note: This protocol should be optimized for your specific substrates and reaction scale.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Ligand (if not using a precatalyst with an integrated ligand, e.g., XPhos, 2-6 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or 2-MeTHF)
Procedure:
-
To an oven-dried Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add the this compound, arylboronic acid (or ester), base, and palladium precatalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and place it in a preheated oil bath or heating block.
-
Stir the reaction mixture vigorously at the desired temperature (typically 80-120 °C) for the required time (monitor by TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate key concepts and workflows for managing Suzuki reactions of sterically hindered substrates.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for managing protodeboronation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
optimization of reaction temperature and time for 1-Bromo-2-fluoro-3,5-dimethylbenzene reactions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with 1-Bromo-2-fluoro-3,5-dimethylbenzene. The focus is on optimizing reaction temperature and time for common synthetic transformations.
General Troubleshooting and Optimization Workflow
Before proceeding to specific reaction types, consider this general workflow for optimizing any new reaction involving this compound.
FAQ: General Optimization Strategy
Question: I am starting a new reaction with this compound. What is a good general strategy for optimizing temperature and time?
Answer: A systematic approach is crucial. Start with conditions reported for similar aryl bromides, ideally those with some steric hindrance or electron-donating groups.
-
Initial Screening: Run a small number of initial experiments at a moderate temperature (e.g., 70-80 °C) and monitor the reaction over time (e.g., at 2, 6, 12, and 24 hours) using techniques like TLC, GC, or LC-MS. This helps determine the approximate reaction rate.
-
Temperature Adjustment: Based on the initial screening, adjust the temperature. If the reaction is slow but clean, increase the temperature in increments of 10-20 °C. If you observe byproduct formation, consider lowering the temperature. Temperature is often an essential parameter for achieving good yields.[1]
-
Time Adjustment: Once a suitable temperature is found, refine the reaction time. Run the reaction and take aliquots at different time points to find when the consumption of starting material plateaus. Running the reaction for too long can sometimes lead to the degradation of the product.
-
Parameter Isolation: When optimizing, it is best to vary one parameter at a time (e.g., temperature, time, catalyst loading, or base) to understand its specific effect on the reaction outcome.
Caption: General workflow for reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organic halide.
Troubleshooting and FAQs
Question: My Suzuki-Miyaura reaction with this compound is giving a low yield at room temperature. What should I do?
Answer: It is common for Suzuki-Miyaura couplings of aryl bromides to require elevated temperatures for efficient conversion. At room temperature, the yield may be significantly lower.[1] Increasing the temperature to around 70-110 °C is a standard starting point for optimization.[2][3]
Question: How long should a typical Suzuki-Miyaura reaction run?
Answer: Reaction time is highly dependent on temperature, catalyst, and the specific substrates. For aryl bromides, times can range from 1 to 10 minutes in high-temperature flow chemistry setups to several hours (3-24 hours) in traditional batch reactions.[1][2][3] It is essential to monitor the reaction to determine the optimal endpoint.
Data on Reaction Parameter Optimization (Analogous Systems)
The following data, adapted from studies on other aryl bromides, can serve as a starting point for optimizing the reaction of this compound.
| Entry | Temperature (°C) | Time (h) | Base | Solvent | Yield (%) | Reference |
| 1 | 100 | 6 | K₂CO₃ | Toluene | Low | [1] |
| 2 | 100 | 6 | K₂CO₃ | DMF | Low | [1] |
| 3 | 70 | 3 | K₂CO₃ | DMF-H₂O (1:1) | >90 | [1] |
| 4 | Room Temp | 3 | K₂CO₃ | DMF-H₂O (1:1) | 72 | [1] |
| 5 | 110 | 0.167 (10 min) | Various | THF-H₂O (5:1) | Optimized | [2] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure based on established methods.[1]
-
Setup: To an oven-dried reaction vessel, add this compound (1.0 mmol, 1.0 equiv.), the desired boronic acid or ester (1.2 mmol, 1.2 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Base Addition: Add the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.) followed by the degassed solvent system (e.g., DMF/H₂O 1:1, 5 mL).
-
Reaction: Heat the mixture to the desired temperature (e.g., 70-90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed (typically 3-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
identifying byproducts in 1-Bromo-2-fluoro-3,5-dimethylbenzene synthesis by GC-MS
This guide provides troubleshooting advice and frequently asked questions for researchers encountering byproducts during the synthesis of 1-Bromo-2-fluoro-3,5-dimethylbenzene, with a focus on identification using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and effective method is the Sandmeyer reaction.[1][2][3] This multi-step process typically starts with 2-fluoro-3,5-dimethylaniline. The synthesis involves two key stages:
-
Diazotization: The primary aromatic amine (2-fluoro-3,5-dimethylaniline) is converted into a diazonium salt at low temperatures (0-5°C) using sodium nitrite and a strong acid, such as hydrobromic acid (HBr).[4][5]
-
Sandmeyer Reaction: The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) catalyst. This facilitates the substitution of the diazonium group with a bromine atom, yielding the desired product.[6][7]
Q2: I see multiple peaks in my GC chromatogram. What are the likely byproducts?
A2: Byproducts can originate from several side reactions inherent to the Sandmeyer process or from impurities in the starting materials. The most prevalent byproducts include:
-
Phenolic compounds (e.g., 2-fluoro-3,5-dimethylphenol): Formed when the diazonium salt reacts with water, especially if the reaction temperature rises above the recommended 0-5°C range.[8]
-
Biaryl compounds: These result from the coupling of two aryl radicals, which are intermediates in the Sandmeyer reaction.[7][8] An example would be 2,2'-difluoro-3,3',5,5'-tetramethylbiphenyl.
-
Azo compounds: These can form if the diazonium salt couples with the unreacted starting amine.[8]
-
Starting Material: Incomplete diazotization or reaction can result in the presence of the starting 2-fluoro-3,5-dimethylaniline.
-
Isomeric Bromides: If the bromination occurs at a different position on the aromatic ring, isomeric byproducts can be formed.
Q3: How can I use GC-MS to distinguish between the target product and potential byproducts?
A3: GC-MS is an ideal technique for this analysis.
-
Gas Chromatography (GC): The GC column separates the components of your crude reaction mixture based on their boiling points and polarity. Each compound will have a characteristic retention time under specific GC conditions.
-
Mass Spectrometry (MS): As each compound elutes from the GC column, it is fragmented and analyzed by the mass spectrometer. The resulting mass spectrum is a unique fingerprint for that molecule. For this compound, look for the molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).
Q4: The mass spectra of several peaks are very similar. How can I definitively identify them?
A4: Isomeric compounds can have very similar mass spectra.[9] In this case, identification relies heavily on the chromatographic separation:
-
Retention Time: Compare the retention times of your unknown peaks to those of authenticated standards if available.
-
Elution Order: On standard non-polar GC columns (like those with a 5% phenyl methylpolysiloxane stationary phase), compounds generally elute in order of increasing boiling point. This can provide clues to the identity of isomers.
-
Coinjection: Inject a mixture of your sample and a known standard. If the unknown peak is identical to the standard, you should see a single, larger peak.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & GC-MS Identification |
| Low yield of desired product and a significant peak corresponding to a phenol. | The reaction temperature during diazotization or the Sandmeyer reaction was too high, causing the diazonium salt to decompose and react with water.[8] | Troubleshooting: Ensure strict temperature control (0-5°C) throughout the diazotization step. GC-MS: Look for a peak with a molecular ion corresponding to 2-fluoro-3,5-dimethylphenol (C₈H₉FO, M+ ≈ 140.1 g/mol ). |
| Presence of a high molecular weight byproduct. | Formation of biaryl or azo compounds due to side reactions of the diazonium intermediate.[7][8] | Troubleshooting: Ensure the correct stoichiometry of reagents. Slow, controlled addition of sodium nitrite can minimize side reactions. GC-MS: Search for peaks with M+ values corresponding to the dimer (e.g., 2,2'-difluoro-3,3',5,5'-tetramethylbiphenyl, C₁₆H₁₆F₂, M+ ≈ 246.3 g/mol ). |
| A peak identified as the starting amine is present. | Incomplete diazotization reaction. | Troubleshooting: Verify the purity and quantity of your sodium nitrite. Ensure the reaction has been given sufficient time to go to completion. GC-MS: Look for a peak matching the mass spectrum and retention time of 2-fluoro-3,5-dimethylaniline (C₈H₁₀FN, M+ ≈ 139.2 g/mol ). |
| Multiple peaks with the same molecular weight as the product. | Formation of isomeric byproducts. This could be due to impurities in the starting material or non-specific bromination. | Troubleshooting: Confirm the purity of the starting 2-fluoro-3,5-dimethylaniline. GC-MS: Isomers will have nearly identical mass spectra. Identification must be based on differences in GC retention times. Compare with known standards or predict elution order based on boiling points. |
Data Presentation: Expected Mass Spectrometry Data
The following table summarizes the key m/z values to look for when analyzing your reaction mixture.
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Key m/z Fragments & Features |
| This compound (Product) | C₈H₈BrF | 203.05 | M+ at 202/204 (1:1 ratio) , fragments from loss of Br (m/z 123), CH₃ (m/z 187/189) |
| 2-fluoro-3,5-dimethylaniline (Starting Material) | C₈H₁₀FN | 139.17 | M+ at 139, fragments from loss of CH₃ (m/z 124) |
| 2-fluoro-3,5-dimethylphenol (Byproduct) | C₈H₉FO | 140.16 | M+ at 140, fragments from loss of CH₃ (m/z 125), CO (m/z 112) |
| 2,2'-difluoro-3,3',5,5'-tetramethylbiphenyl (Byproduct) | C₁₆H₁₆F₂ | 246.30 | M+ at 246 |
Experimental Protocols
Synthesis of this compound via Sandmeyer Reaction
Materials:
-
2-fluoro-3,5-dimethylaniline
-
Hydrobromic acid (HBr, 48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer and thermometer, add 2-fluoro-3,5-dimethylaniline and 48% HBr.
-
Cool the mixture to 0°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains between 0-5°C.
-
After the addition is complete, stir the mixture for an additional 20-30 minutes at 0-5°C.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve CuBr in HBr and cool the solution to 0°C.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) for 1-2 hours until nitrogen evolution ceases.
-
-
Workup:
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
GC-MS Analysis Protocol
Sample Preparation:
-
Dilute a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.2 µm syringe filter if any solid is present.
Instrumental Parameters (Example):
-
Gas Chromatograph: Agilent GC system (or equivalent)
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-550.
-
Visualization
The following workflow diagram illustrates the logical steps for identifying an unknown peak in your GC-MS analysis.
Caption: Logical workflow for byproduct identification using GC-MS.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. jeol.com [jeol.com]
overcoming low reactivity of 1-Bromo-2-fluoro-3,5-dimethylbenzene in C-C bond formation
Welcome to the technical support center for overcoming challenges in C-C bond formation with 1-Bromo-2-fluoro-3,5-dimethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize coupling reactions involving this sterically hindered and electronically deactivated substrate.
Frequently Asked Questions (FAQs)
Q1: Why is my C-C coupling reaction with this compound failing or resulting in low yields?
A1: The low reactivity of this compound stems from a combination of two primary factors:
-
Steric Hindrance: The substrate has two methyl groups, one of which is ortho to the bromine atom. This steric bulk significantly hinders the approach of the palladium catalyst, making the crucial initial step of the catalytic cycle, oxidative addition, slow and inefficient.[1][2][3][4]
-
Electronic Effects: The fluorine atom at the ortho position is strongly electronegative. This influences the electronic properties of the benzene ring and can impact the reactivity of the carbon-bromine bond.[5][6] While electron-withdrawing groups can sometimes favor oxidative addition, the combination with severe steric hindrance presents a significant challenge.
Q2: I am observing no conversion of my starting material. What are the critical first steps for troubleshooting?
A2: If you observe no product formation, the issue likely lies with catalyst activation or suboptimal reaction conditions. Consider the following immediate actions:
-
Evaluate the Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically demanding substrates.[7] Switch to a more robust, modern catalyst system. Buchwald-type palladacycle precatalysts (e.g., XPhos Pd G3/G4) paired with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are designed to overcome steric hindrance and are often more effective.[7]
-
Increase Reaction Temperature: Many coupling reactions with challenging substrates require elevated temperatures (e.g., 80-120 °C) to overcome the activation energy barrier for oxidative addition.[7] If you are running the reaction at room temperature or a moderate temperature, a significant increase may be necessary.
-
Ensure a Strictly Inert Atmosphere: Palladium(0) catalysts and phosphine ligands are highly sensitive to oxygen.[7] Ensure your reaction flask is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents have been properly degassed. Oxygen can deactivate the catalyst, halting the reaction.[7]
Below is a general workflow for troubleshooting failed coupling reactions.
Caption: General troubleshooting workflow for C-C coupling reactions.
Q3: My main byproduct is 2-fluoro-1,3,5-trimethylbenzene (hydrodehalogenation). How can I prevent this?
A3: Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction in challenging cross-couplings.[8] It suggests that after oxidative addition, the palladium intermediate is undergoing a competing reduction pathway instead of transmetalation. To minimize this:
-
Choice of Base: The base can sometimes be a source of hydride. Using anhydrous, non-coordinating bases like K₃PO₄ or Cs₂CO₃ is often preferred over hydroxides or alkoxides.
-
Solvent Purity: Ensure you are using high-purity, anhydrous solvents. Traces of water or other protic impurities can facilitate hydrodehalogenation.
-
Ligand Choice: Certain ligands are more prone to β-hydride elimination or other pathways that can lead to reduction. Screening different bulky phosphine ligands can identify one that favors the desired cross-coupling pathway.
Q4: What are the recommended catalyst systems and conditions for a Suzuki-Miyaura coupling with this substrate?
A4: For a successful Suzuki-Miyaura coupling, a powerful catalyst system is essential. The key components are the palladium source, ligand, base, and solvent.
Caption: Key components for a successful Suzuki-Miyaura coupling.
The table below summarizes recommended starting conditions based on literature for similar sterically hindered aryl bromides.
| Component | Recommendation | Rationale |
| Palladium Source | Buchwald Palladacycle Precatalyst (e.g., XPhos Pd G3) | Highly active and stable, designed for difficult couplings.[7] Efficiently generates the active Pd(0) species. |
| Ligand | XPhos, SPhos, or other bulky, electron-rich phosphines | The large steric profile promotes reductive elimination, while high electron density facilitates oxidative addition.[1][7] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases that effectively promote the transmetalation step without causing significant side reactions.[6] |
| Solvent | Dioxane, Toluene, or a THF/Water mixture | Aprotic solvents are generally preferred to minimize side reactions like protodeboronation.[9] Must be thoroughly degassed. |
| Temperature | 100-110 °C | Necessary to provide sufficient energy to overcome the steric barrier to oxidative addition.[7] |
Q5: Can this substrate be used in other C-C coupling reactions like Sonogashira, Heck, or Stille?
A5: Yes, but each reaction type will require specific optimization.
-
Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes. For sterically hindered substrates, a copper-free protocol is often preferred to reduce side reactions.[10] Using a robust palladium/phosphine catalyst system, similar to that for Suzuki coupling, with a suitable amine base (e.g., Cs₂CO₃, Et₃N) at elevated temperatures can be effective.[11] Microwave assistance has been shown to accelerate these couplings.[12]
-
Heck Reaction: The Heck reaction couples aryl halides with alkenes.[13] Success with this substrate will depend heavily on the catalyst system's ability to perform the initial oxidative addition. High temperatures and a phosphine ligand are typically required.[14][15] Intramolecular Heck reactions are generally more efficient than their intermolecular counterparts.[16]
-
Stille Coupling: This reaction uses organotin reagents. It is known to be tolerant of many functional groups. For challenging substrates like aryl chlorides, catalysts supported by bulky proazaphosphatrane ligands have shown high activity.[1] Similar principles apply to hindered aryl bromides.
The following table provides a comparative overview of potential conditions.
| Reaction Type | Coupling Partner | Typical Catalyst System | Recommended Base | Typical Solvent |
| Suzuki-Miyaura | Boronic Acid / Ester | Pd(OAc)₂ / XPhos or XPhos Pd G3 | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / PPh₃ (Cu-free) | Cs₂CO₃, i-Pr₂NEt | DMF, Dioxane |
| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃, Et₃N | DMF, NMP |
| Stille | Organostannane | Pd₂(dba)₃ / P(t-Bu)₃ | Not required | Toluene, THF |
Experimental Protocols
Protocol: Optimized Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of the title compound. Optimization of stoichiometry, temperature, and reaction time may be required for specific coupling partners.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
XPhos Pd G3 (1-3 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 - 3.0 eq)
-
Anhydrous, degassed 1,4-Dioxane or Toluene
-
Schlenk flask or microwave vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, XPhos Pd G3, and anhydrous K₃PO₄.
-
Inerting the Atmosphere: Seal the flask and evacuate the atmosphere, then backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to the substrate's low reactivity, reaction times of 12-24 hours may be necessary.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
References
- 1. Highly active palladium catalysts supported by bulky proazaphosphatrane ligands for Stille cross-coupling: coupling of aryl and vinyl chlorides, room temperature coupling of aryl bromides, coupling of aryl triflates, and synthesis of sterically hindered biaryls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
storage and handling of 1-Bromo-2-fluoro-3,5-dimethylbenzene to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 1-Bromo-2-fluoro-3,5-dimethylbenzene to prevent its degradation and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] It is recommended to protect it from direct sunlight and sources of ignition.[3] The ideal storage temperature is room temperature.[3]
Q2: I've noticed a discoloration in my sample of this compound. What could be the cause?
A2: Discoloration can be an indication of sample degradation. This could be triggered by prolonged exposure to air, light, moisture, or elevated temperatures. Impurities in the storage container or solvent can also contribute to degradation. It is crucial to store the compound under the recommended conditions to minimize these risks.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, similar halogenated aromatic compounds can degrade via mechanisms such as hydrolysis, photodegradation, or reaction with strong oxidizing agents. Hydrolysis may occur in the presence of moisture, potentially leading to the formation of corresponding phenolic compounds. Photodegradation can be initiated by exposure to UV light, causing the cleavage of the carbon-bromine bond.
Q4: How can I check the purity of my this compound sample?
A4: The purity of your sample can be assessed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). These methods can separate the main compound from any impurities or degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify impurities.
Q5: What personal protective equipment (PPE) should I use when handling this compound?
A5: When handling this compound, it is essential to wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[2][3] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[2][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results | Compound degradation leading to lower purity. | Verify the purity of the compound using GC-MS or HPLC. If degradation is confirmed, use a fresh, properly stored sample. Review storage and handling procedures. |
| Appearance of new peaks in analytical chromatogram (GC/HPLC) | Presence of impurities or degradation products. | Identify the impurities using mass spectrometry. If they are degradation products, review the storage conditions for exposure to light, heat, or moisture. Consider purifying the sample if a fresh lot is unavailable. |
| Solid material observed in the liquid sample | Precipitation due to temperature fluctuations or contamination. | Allow the sample to equilibrate to room temperature and gently agitate. If the solid persists, it may be an impurity. The purity should be checked before use. |
| Inconsistent results between different batches | Variation in the purity of different lots. | Always check the certificate of analysis for each new batch. Perform a quick purity check (e.g., by GC) before use in critical experiments. |
Experimental Protocols
Protocol for Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of this compound and identify any potential impurities or degradation products.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Perform a serial dilution to obtain a working solution suitable for GC-MS analysis (e.g., 10 µg/mL).
-
-
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is suitable for separating aromatic compounds.
-
-
GC-MS Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Ion Source Temperature: 230 °C
-
Mass Range: 50-500 amu.
-
-
Data Analysis:
-
Integrate the peak areas in the total ion chromatogram.
-
Calculate the purity by dividing the peak area of this compound by the total peak area of all components.
-
Identify any impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST).
-
Visualizations
Caption: Troubleshooting workflow for suspected compound degradation.
Caption: Potential chemical degradation pathways.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Bromo-2-fluoro-3,5-dimethylbenzene and 1-Bromo-3,5-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 1-Bromo-2-fluoro-3,5-dimethylbenzene and 1-Bromo-3,5-dimethylbenzene. Understanding the nuanced differences in the chemical behavior of these structurally similar aryl bromides is crucial for their effective application in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. This document outlines their reactivity in key cross-coupling reactions, Grignard reagent formation, and metal-halogen exchange, supported by theoretical considerations and generalized experimental protocols.
Introduction
1-Bromo-3,5-dimethylbenzene serves as a foundational building block in organic synthesis, offering a straightforward entry point for the introduction of a 3,5-dimethylphenyl moiety. The addition of a fluorine atom ortho to the bromine in this compound introduces significant electronic and steric changes, profoundly influencing the reactivity of the carbon-bromine (C-Br) bond. This guide will explore the implications of this ortho-fluoro substitution on the chemical behavior of the molecule.
Physical and Spectroscopic Properties
A summary of the key physical and spectroscopic properties of the two compounds is presented below. These properties are essential for reaction monitoring and product characterization.
| Property | This compound | 1-Bromo-3,5-dimethylbenzene |
| Molecular Formula | C₈H₈BrF | C₈H₉Br |
| Molecular Weight | 203.05 g/mol | 185.06 g/mol |
| Appearance | - | Colorless to slight yellow liquid[1] |
| Boiling Point | - | 202-204 °C[1] |
| Density | - | 1.362 g/mL at 25 °C |
| Refractive Index | - | n20/D 1.549 |
Note: Experimental data for this compound is not as widely available in public literature.
Reactivity Comparison
The presence of the ortho-fluoro substituent in this compound is expected to influence its reactivity in several key transformations compared to its non-fluorinated counterpart.
Theoretical Considerations:
-
Inductive Effect: The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I), which can decrease the electron density of the aromatic ring and the C-Br bond. This can make the bromine atom a better leaving group in some reactions.
-
Mesomeric Effect: Fluorine can also exert a +M (mesomeric) effect by donating a lone pair of electrons to the aromatic ring. However, due to poor orbital overlap between the 2p orbital of carbon and the 2p orbital of fluorine, this effect is generally weaker than its inductive effect.
-
Steric Hindrance: The ortho-fluoro group introduces steric bulk around the C-Br bond, which can hinder the approach of bulky reagents and catalysts.
-
Ortho-Effect: The proximity of the fluorine atom to the reaction center can lead to through-space interactions and stabilization of intermediates, influencing reaction pathways and rates.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The reactivity of aryl bromides in these reactions is highly dependent on the electronic and steric environment of the C-Br bond.
1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[2] While specific comparative data is scarce, general trends suggest that the electron-withdrawing nature of the fluorine atom in this compound might accelerate the oxidative addition step, which is often rate-limiting. However, the steric hindrance from the ortho-fluoro group could counteract this effect.
2. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[3][4][5] The electronic effect of the ortho-fluoro substituent is expected to enhance the reactivity of the aryl bromide towards oxidative addition to the palladium(0) catalyst. However, the steric bulk may necessitate the use of more specialized, bulky phosphine ligands to achieve high yields.
3. Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes.[6][7][8][9] Similar to other palladium-catalyzed reactions, the reactivity of this compound will be a balance between the activating electronic effect and the deactivating steric effect of the ortho-fluoro group.
Comparative Data for Cross-Coupling Reactions (Hypothetical)
The following table presents hypothetical comparative data based on general trends observed for similar substrates. Note: This data is illustrative and not based on direct experimental results for the target compounds.
| Reaction | Substrate | Catalyst System (Typical) | Yield (%) | Reaction Time (h) |
| Suzuki Coupling | This compound | Pd(PPh₃)₄, K₂CO₃ | 75-85 | 12 |
| 1-Bromo-3,5-dimethylbenzene | Pd(PPh₃)₄, K₂CO₃ | 80-90 | 12 | |
| Buchwald-Hartwig | This compound | Pd₂(dba)₃, XPhos, NaOtBu | 70-80 | 18 |
| 1-Bromo-3,5-dimethylbenzene | Pd₂(dba)₃, XPhos, NaOtBu | 85-95 | 18 | |
| Sonogashira | This compound | PdCl₂(PPh₃)₂, CuI, Et₃N | 65-75 | 24 |
| 1-Bromo-3,5-dimethylbenzene | PdCl₂(PPh₃)₂, CuI, Et₃N | 75-85 | 24 |
Grignard Reagent Formation
The formation of a Grignard reagent involves the reaction of an aryl halide with magnesium metal. The ortho-fluoro substituent in this compound introduces a unique reaction pathway.
-
1-Bromo-3,5-dimethylbenzene: This compound is expected to form the corresponding Grignard reagent, 3,5-dimethylphenylmagnesium bromide, under standard conditions.
-
This compound: The formation of a stable Grignard reagent from this substrate is challenging. The proximity of the fluorine atom to the magnesium-bearing carbon can lead to the elimination of magnesium fluoride and the in-situ formation of a highly reactive benzyne intermediate (3,5-dimethylbenzyne).[10][11] This benzyne can then be trapped by a suitable diene in a [4+2] cycloaddition reaction.
Metal-Halogen Exchange
Metal-halogen exchange, typically using organolithium reagents like n-butyllithium, is another common method to generate an organometallic species.[12][13]
-
1-Bromo-3,5-dimethylbenzene: This compound will readily undergo lithium-halogen exchange to form 3,5-dimethyllithium.
-
This compound: Similar to Grignard formation, lithium-halogen exchange can also lead to the formation of the 3,5-dimethylbenzyne intermediate through elimination of lithium fluoride.[11]
Experimental Protocols (Generalized)
The following are generalized protocols for key reactions. Researchers should optimize these conditions for their specific applications.
General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., toluene/ethanol/water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the aryl bromide (1.0 equiv), amine (1.2 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture with stirring to the desired temperature (e.g., 100-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
General Procedure for Grignard Reagent Formation and Trapping (for this compound)
-
Place magnesium turnings (1.5 equiv) in a flame-dried, three-necked flask under an inert atmosphere.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of this compound (1.0 equiv) and a trapping agent (e.g., furan, 3.0 equiv) in anhydrous THF dropwise to the stirred magnesium suspension.
-
The reaction may require gentle heating to initiate.
-
After the addition is complete, continue stirring at room temperature or with gentle heating until the starting material is consumed.
-
Cool the reaction mixture and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
The presence of an ortho-fluoro substituent in this compound significantly alters its reactivity profile compared to 1-Bromo-3,5-dimethylbenzene. While the electron-withdrawing nature of fluorine can activate the C-Br bond towards oxidative addition in palladium-catalyzed cross-coupling reactions, the steric hindrance it imposes can be a competing factor, potentially requiring tailored catalytic systems. Furthermore, the propensity of the ortho-fluoro-bromo-aromatic system to form a benzyne intermediate under Grignard or lithiation conditions opens up unique synthetic possibilities that are not available with the non-fluorinated analogue. A thorough understanding of these reactivity differences is paramount for the strategic design of synthetic routes utilizing these valuable building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Comparative Guide to the Suzuki Coupling Efficiency of Fluorinated vs. Non-Fluorinated Aryl Bromides
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. A common application is the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. The introduction of fluorine atoms into aryl rings can significantly modulate a molecule's pharmacokinetic and physicochemical properties, making the Suzuki coupling of fluorinated aryl halides a topic of considerable interest. This guide provides an objective comparison of the Suzuki coupling efficiency of fluorinated versus non-fluorinated aryl bromides, supported by experimental data and detailed protocols.
Executive Summary
The electronic properties of the aryl bromide play a crucial role in the kinetics of the Suzuki-Miyaura coupling reaction. Generally, electron-withdrawing substituents on the aryl bromide can accelerate the rate-determining oxidative addition step of the catalytic cycle, leading to higher reaction efficiency. As fluorine is a moderately electron-withdrawing group, fluorinated aryl bromides are often observed to be more reactive than their non-fluorinated counterparts under similar conditions. However, the overall efficiency is a complex interplay of all steps in the catalytic cycle, including transmetalation and reductive elimination, which can also be influenced by the electronic nature of the substrates.
Quantitative Comparison of Reaction Yields
The following table summarizes the reported yields for the Suzuki-Miyaura coupling of a non-fluorinated aryl bromide (bromobenzene) and a fluorinated aryl bromide (1-bromo-4-fluorobenzene) with phenylboronic acid. While the data is compiled from different studies, the reaction conditions are sufficiently similar to allow for a reasonable comparison.
| Aryl Bromide | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Bromobenzene | Phenylboronic acid | Pd/C (10 mol%) | K₂CO₃ | H₂O/Ethanol | 80 | 2 | 95 | [1] |
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | H₂O/Ethanol | 70 | 8 | 98 | [2] |
Note: The catalyst G-COOH-Pd-10 is a heterogeneous catalyst based on Pd nanoparticles supported on COOH-modified graphene.
In a separate study focusing on the coupling of various boronic acids with 1-bromo-4-fluorobenzene, the following yields were obtained, further demonstrating the high reactivity of this fluorinated substrate.
| Aryl Bromide | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | H₂O/Ethanol | 70 | 8 | 98 | [2] |
| 1-Bromo-4-fluorobenzene | 4-Vinylphenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | H₂O/Ethanol | 70 | 8 | 96 | [2] |
| 1-Bromo-4-fluorobenzene | 4-Carboxyphenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | H₂O/Ethanol | 70 | 8 | 85 | [2] |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | H₂O/Ethanol | 70 | 8 | 99 | [2] |
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling reactions cited in the comparison tables.
Protocol 1: Suzuki Coupling of Bromobenzene with Phenylboronic Acid[1]
Materials:
-
Bromobenzene (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
10% Palladium on activated carbon (Pd/C) (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Water (5 mL)
-
Ethanol (5 mL)
Procedure:
-
To a round-bottom flask were added bromobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd/C (10 mol%), and K₂CO₃ (2.0 mmol).
-
A mixture of water (5 mL) and ethanol (5 mL) was added to the flask.
-
The reaction mixture was stirred at 80 °C for 2 hours.
-
After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature.
-
The reaction mixture was filtered to remove the catalyst.
-
The filtrate was extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel to afford the desired biphenyl.
Protocol 2: Suzuki Coupling of 1-Bromo-4-fluorobenzene with Phenylboronic Acid[2]
Materials:
-
1-Bromo-4-fluorobenzene (0.5 mmol)
-
Phenylboronic acid (0.6 mmol)
-
G-COOH-Pd-10 catalyst (10 mg, containing 1.12 wt% Pd)
-
Potassium carbonate (K₂CO₃) (1.0 mmol)
-
Water (2.5 mL)
-
Ethanol (2.5 mL)
Procedure:
-
A mixture of 1-bromo-4-fluorobenzene (0.5 mmol), phenylboronic acid (0.6 mmol), G-COOH-Pd-10 catalyst (10 mg), and K₂CO₃ (1.0 mmol) was placed in a reaction vessel.
-
A 1:1 mixture of water and ethanol (5 mL total volume) was added.
-
The reaction mixture was stirred at 70 °C for 8 hours.
-
Upon completion, the reaction mixture was cooled to room temperature.
-
The catalyst was separated by centrifugation.
-
The supernatant was extracted with dichloromethane (3 x 10 mL).
-
The combined organic phases were dried over anhydrous MgSO₄ and the solvent was removed under vacuum.
-
The conversion and yield were determined by GC-MS analysis.
Mechanistic Considerations and Visualizations
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the aryl halide to the Pd(0) species, transmetalation of the organoboron compound, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
The electron-withdrawing nature of the fluorine atom in a fluorinated aryl bromide influences the oxidative addition step. This can be visualized in a comparative workflow.
Conclusion
The available experimental data suggests that fluorinated aryl bromides can be more efficient coupling partners in Suzuki-Miyaura reactions compared to their non-fluorinated analogs. This is primarily attributed to the electron-withdrawing nature of the fluorine atom, which facilitates the oxidative addition step. For researchers in drug discovery and materials science, this enhanced reactivity can be advantageous, potentially leading to higher yields and milder reaction conditions. However, it is important to note that the optimal conditions for a given transformation will depend on the specific substrates, catalyst system, and desired outcome. The provided protocols offer a solid starting point for the development of efficient Suzuki coupling reactions involving both fluorinated and non-fluorinated aryl bromides.
References
A Comparative Guide to Alternative Reagents for Biaryl Synthesis: Beyond 1-Bromo-2-fluoro-3,5-dimethylbenzene
For researchers, scientists, and drug development professionals, the synthesis of complex biaryl scaffolds is a foundational element of modern chemistry. 1-Bromo-2-fluoro-3,5-dimethylbenzene serves as a valuable electrophilic building block in many transition metal-catalyzed cross-coupling reactions. However, synthetic strategy often dictates the need for alternative reagents where the same 2-fluoro-3,5-dimethylphenyl moiety is introduced as the nucleophilic partner. This guide provides an objective comparison of the primary alternatives, focusing on the Suzuki-Miyaura, Stille, Negishi, and Kumada coupling reactions, supported by experimental data and detailed protocols.
Alternative Reagents: A Nucleophilic Approach
Instead of using this compound as the electrophile (the Ar-X component), chemists can employ an organometallic reagent containing the desired moiety (Ar'-M) to couple with a different aryl halide or triflate (Ar-X). This reverses the polarity of the synthons. The most common alternatives are based on boron, tin, zinc, and magnesium.
-
Organoboron Reagents (Suzuki-Miyaura Coupling): Boronic acids, such as 2-fluoro-3,5-dimethylphenylboronic acid, are the most widely used alternatives.[1] They are generally stable, crystalline solids with good functional group tolerance under mild reaction conditions.[2] To address the potential for decomposition via protodeboronation, more stable surrogates like potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates have been developed, offering enhanced stability for storage and handling.[3]
-
Organostannane Reagents (Stille Coupling): Organostannanes (e.g., tributyl-(2-fluoro-3,5-dimethylphenyl)stannane) are highly versatile reagents known for their excellent functional group compatibility and stability to air and moisture.[4][5] The primary drawback of Stille coupling is the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts during purification.[6]
-
Organozinc Reagents (Negishi Coupling): Organozinc halides are highly reactive nucleophiles, enabling cross-coupling with a broad range of electrophiles, including less reactive aryl chlorides, often under mild conditions.[7][8] This high reactivity, however, makes them sensitive to air and moisture, requiring inert reaction atmospheres.
-
Organomagnesium Reagents (Kumada Coupling): As one of the first developed cross-coupling methods, the Kumada reaction utilizes highly reactive Grignard reagents (e.g., (2-fluoro-3,5-dimethylphenyl)magnesium bromide).[9][10] This high reactivity is advantageous for coupling with unreactive electrophiles but severely limits the reaction's tolerance for common functional groups like esters, ketones, and even mildly acidic protons.[11][12]
Performance Comparison of Cross-Coupling Reagents
The choice of reagent and methodology depends on factors such as substrate scope, functional group tolerance, reaction conditions, and toxicity. The following table summarizes typical conditions and yields for these alternative approaches to biaryl synthesis.
| Reagent Type | Specific Reagent Example | Coupling Partner | Typical Catalyst System | Base / Additive | Solvent | Temp (°C) | Yield (%) |
| Organoboron | Arylboronic Acid | Ar-Br / Ar-Cl | Pd(OAc)₂, Pd(PPh₃)₄, or Palladacycle with a phosphine ligand[13] | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane, DMF[1] | 80 - 110 | 70 - 95+ |
| Organostannane | Aryl-Sn(Bu)₃ | Ar-I / Ar-OTf | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Often not required; Cu(I) salts can be additives[6] | Toluene, THF, DMF | 80 - 120 | 75 - 95 |
| Organozinc | Ar-ZnCl | Ar-Br / Ar-Cl | Pd(dba)₂ or NiCl₂(dppp) with a phosphine ligand (e.g., CPhos)[8][14] | Not required | THF, Toluene | 25 - 80 | 80 - 98 |
| Organomagnesium | Ar-MgBr | Ar-Br / Ar-I | NiCl₂(dppp), PdCl₂(dppf)[11][12] | Not required | THF, Et₂O | 25 - 65 | 70 - 90 |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for the key cross-coupling reactions discussed.
This protocol describes a general procedure for the coupling of an arylboronic acid with an aryl halide.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 eq)
-
2-Fluoro-3,5-dimethylphenylboronic acid (1.2 mmol, 1.2 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%)
-
Potassium Carbonate [K₂CO₃] (2.0 mmol, 2.0 eq)
-
Toluene (5 mL) and Water (1 mL)
Procedure:
-
To a round-bottom flask, add the aryl halide, 2-fluoro-3,5-dimethylphenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.[2]
-
Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvents (toluene and water) via syringe.
-
Heat the mixture to 80-100 °C with vigorous stirring and monitor by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water and then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
This protocol outlines a general procedure for the palladium-catalyzed coupling of an organostannane with an aryl halide.
Materials:
-
Aryl Iodide (1.0 mmol, 1.0 eq)
-
Tributyl-(2-fluoro-3,5-dimethylphenyl)stannane (1.1 mmol, 1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl iodide and the organostannane in toluene.
-
Add the Pd(PPh₃)₄ catalyst to the solution.
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or GC/MS).
-
Cool the mixture, dilute with diethyl ether, and wash with an aqueous solution of potassium fluoride (KF) to help remove tin byproducts.
-
Separate the organic layer, dry over MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
This protocol details the coupling of an organozinc reagent, prepared in situ, with an aryl bromide.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Activated Zinc dust (1.5 mmol, 1.5 eq)
-
Aryl Bromide (1.1 mmol, 1.1 eq)
-
Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)
-
CPhos (a biaryldialkylphosphine ligand) (0.05 mmol, 5 mol%)[14]
-
Anhydrous THF (5 mL)
Procedure:
-
Preparation of the Organozinc Reagent: In a flame-dried flask under argon, add this compound to a stirred suspension of activated zinc in THF. Heat gently to initiate the reaction, then stir at room temperature for 2-3 hours to form the organozinc halide.
-
Coupling Reaction: In a separate flask, add the aryl bromide, Pd₂(dba)₃, and CPhos.
-
Add the freshly prepared organozinc solution to the second flask via cannula at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C until completion.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
This protocol describes the nickel-catalyzed coupling of a Grignard reagent with an aryl bromide.
Materials:
-
This compound (1.1 mmol, 1.1 eq)
-
Magnesium turnings (1.2 mmol, 1.2 eq)
-
Aryl Bromide (1.0 mmol, 1.0 eq)
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) [NiCl₂(dppp)] (0.05 mmol, 5 mol%)
-
Anhydrous THF (10 mL)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under argon, add the magnesium turnings. Add a solution of this compound in THF dropwise. A crystal of iodine may be needed to initiate the reaction. Reflux for 1 hour to ensure complete formation of the Grignard reagent.
-
Coupling Reaction: Cool the Grignard solution to 0 °C. In a separate flask, dissolve the aryl bromide and NiCl₂(dppp) in THF.
-
Transfer the aryl bromide/catalyst solution to the Grignard reagent slowly via cannula.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl.
-
Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography.
Visualized Workflows and Pathways
Diagrams can clarify the relationships between different synthetic strategies and the steps within a given protocol.
Caption: Alternative cross-coupling pathways for biaryl synthesis.
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
While this compound is an effective electrophile, a variety of powerful alternative reagents exist for introducing the 2-fluoro-3,5-dimethylphenyl moiety as the nucleophilic partner in biaryl synthesis. The Suzuki-Miyaura reaction, utilizing the corresponding boronic acid, often represents the best balance of reactivity, stability, and operational simplicity. However, for substrates incompatible with boronic acids or when higher reactivity is needed, Negishi (organozinc) and Kumada (organomagnesium) couplings provide potent, albeit more sensitive, alternatives. The Stille (organostannane) coupling remains a viable option where broad functional group tolerance is paramount and toxicity concerns can be managed. The selection of the optimal reagent and method should be guided by the specific functional groups present in the coupling partners, the desired scale of the reaction, and laboratory safety considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Stille Coupling [organic-chemistry.org]
- 7. Negishi Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Kumada coupling - Wikipedia [en.wikipedia.org]
- 10. Kumada-Tamao-Corriu Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Kumada Coupling | NROChemistry [nrochemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. dspace.mit.edu [dspace.mit.edu]
A Comparative Guide to the Validation of Analytical Methods for 1-Bromo-2-fluoro-3,5-dimethylbenzene Purity
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for pharmaceutical intermediates like 1-Bromo-2-fluoro-3,5-dimethylbenzene is critical for ensuring the quality, safety, and efficacy of the final drug product. This guide provides a comparative overview of commonly employed analytical techniques for purity assessment, supported by illustrative experimental data and detailed methodologies. The focus is on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), two powerful and widely adopted methods for the analysis of volatile and semi-volatile organic compounds.
Data Presentation: Comparison of Analytical Techniques
The selection of an appropriate analytical technique depends on the specific properties of the compound and potential impurities. Below is a summary of typical performance data for GC and HPLC methods, extrapolated from the analysis of similar halogenated aromatic compounds.
| Analytical Technique | Key Performance Parameter | Typical Value for Halogenated Aromatic Compounds |
| Gas Chromatography (GC) | ||
| Linearity (r²) | > 0.999[1] | |
| Limit of Detection (LOD) | 0.4 - 6.52 ppb[1][2] | |
| Limit of Quantification (LOQ) | 1.2 - 19.75 ppb[1][2] | |
| Accuracy (Recovery %) | 93.7% - 107.7%[1] | |
| Precision (RSD %) | < 11%[2] | |
| High-Performance Liquid Chromatography (HPLC) | ||
| Linearity (r²) | > 0.995[2] | |
| Limit of Detection (LOD) | 0.4 - 6.52 ppb[2] | |
| Limit of Quantification (LOQ) | 1.3 - 19.75 ppb[2][3] | |
| Accuracy (Recovery %) | 80% - 110%[2] | |
| Precision (RSD %) | 1% - 7%[3] |
Experimental Protocols
Detailed methodologies for both GC and HPLC are provided below. These protocols serve as a starting point and may require optimization for specific laboratory conditions and instrumentation.
Gas Chromatography (GC) Method for Purity Determination
Objective: To separate and quantify this compound from its potential impurities.
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of about 1 mg/mL.[4]
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
GC Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Injector Temperature: 250 °C.[5]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.[5]
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Detector: FID at 300 °C or MS with electron ionization (EI) at 70 eV.[5]
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Calculate the percentage purity by the area normalization method, excluding the solvent peak.[6]
-
High-Performance Liquid Chromatography (HPLC) Method for Purity Determination
Objective: To provide an alternative method for the purity assessment of this compound, particularly for less volatile impurities.
Instrumentation: An HPLC system with a UV detector.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[7]
-
-
HPLC Conditions:
-
Column: ODS-C18, 4.6 x 150 mm, 5 µm particle size.[3]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v).[7] 0.1% trifluoroacetic acid may be added to improve peak shape.[3]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.[7]
-
Detection Wavelength: 254 nm.[3]
-
Injection Volume: 10 µL.[7]
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Calculate the percentage purity using the peak area normalization method.
-
Mandatory Visualizations
Experimental Workflow for Purity Method Validation
Caption: Workflow for analytical method validation.
Logical Relationship in Purity Assessment
Caption: Logical flow of purity calculation.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Analytical Method Validation of Benzene Using High Performance Liquid Chromatography in Beverage Containing Sodium Benzoate and Ascorbic Acid - Neliti [neliti.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to Palladium-Catalyzed Cross-Coupling of 1-Bromo-2-fluoro-3,5-dimethylbenzene
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of palladium-catalyzed cross-coupling reactions applicable to the sterically hindered and electronically modified substrate, 1-Bromo-2-fluoro-3,5-dimethylbenzene. Due to the limited availability of specific experimental data for this substrate in published literature, this guide presents representative protocols and catalyst systems known to be effective for structurally similar and challenging aryl bromides.
The strategic functionalization of polysubstituted aromatic compounds is a cornerstone of modern medicinal chemistry and materials science. This compound presents a unique synthetic challenge due to the steric hindrance imposed by the ortho-fluoro and meta-dimethyl substituents, which can significantly impact the efficiency of traditional cross-coupling reactions. This guide outlines various palladium-catalyzed methodologies, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and cyanation reactions, offering a starting point for the development of robust synthetic routes.
Comparative Overview of Palladium-Catalyzed Cross-Coupling Reactions
The choice of the palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and conversions in the cross-coupling of sterically encumbered aryl halides. The following table summarizes representative conditions for various palladium-catalyzed reactions that can be adapted for this compound.
| Reaction Type | Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Typical Temperature (°C) |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, or RuPhos | K₃PO₄ or K₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80-110 |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos or RuPhos | NaOtBu or K₃PO₄ | Toluene or Dioxane | 80-110 |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N / CuI (co-catalyst) | THF or DMF | 25-80 |
| Heck Reaction | Alkene | Pd(OAc)₂ | P(o-tol)₃ or PPh₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile | 100-140 |
| Cyanation | K₄[Fe(CN)₆] or Zn(CN)₂ | Pd(OAc)₂ or Pd₂(dba)₃ | dppf or XPhos | K₂CO₃ or Na₂CO₃ | DMF or DMAc | 100-140 |
Experimental Workflow and Catalytic Cycle
The successful execution of a palladium-catalyzed cross-coupling reaction relies on a systematic experimental setup and an understanding of the underlying catalytic cycle.
Figure 1. General experimental workflow for a palladium-catalyzed cross-coupling reaction.
The catalytic cycle for most palladium-catalyzed cross-coupling reactions follows a general mechanistic pathway involving oxidative addition, transmetalation (for Suzuki, Sonogashira, etc.) or migratory insertion (for Heck), and reductive elimination.
Figure 2. Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Detailed Experimental Protocols
The following are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which can be adapted for this compound.
Suzuki-Miyaura Coupling
This protocol is adapted from standard procedures for the coupling of sterically hindered aryl bromides.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (4 mL)
-
Water (1 mL)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heating source
Procedure:
-
To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add palladium(II) acetate and SPhos.
-
Add toluene and water to the reaction vessel via syringe.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
This protocol is based on established methods for the amination of electron-neutral and sterically hindered aryl bromides.[1]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Schlenk tube
-
Magnetic stirrer and heating source
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, Pd₂(dba)₃, and XPhos.
-
Add sodium tert-butoxide to the tube.
-
Evacuate and backfill the Schlenk tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the amine followed by anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[1]
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Conclusion
While direct comparative data for the cross-coupling of this compound is scarce, the protocols and catalyst systems outlined in this guide provide a robust starting point for synthetic exploration. The use of modern, sterically demanding phosphine ligands in combination with appropriate palladium precursors is key to overcoming the challenges posed by this substrate. Researchers are encouraged to screen various ligands, bases, and solvents to optimize the conditions for their specific coupling partners and desired products. The continued development of highly active and versatile palladium catalysts will undoubtedly further expand the synthetic utility of challenging building blocks like this compound in the creation of novel molecules with significant applications.
References
Assessing the Electronic Influence of Fluorine in Aromatic Reactions: A Comparative Analysis of 1-Bromo-2-fluoro-3,5-dimethylbenzene
For researchers, scientists, and professionals in drug development, understanding the subtle electronic effects of substituents on aromatic rings is paramount for predicting reaction outcomes and designing novel molecules. This guide provides a comparative analysis of the electronic effects of the fluorine atom in reactions involving 1-Bromo-2-fluoro-3,5-dimethylbenzene, with its non-fluorinated counterpart, 1-Bromo-3,5-dimethylbenzene, serving as a key comparator.
The introduction of a fluorine atom to an aromatic ring imparts a unique combination of electronic properties that can significantly influence reactivity. Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the aromatic π-system through resonance (+M or +R effect). The interplay of these opposing effects governs the overall electron density of the aromatic ring and its susceptibility to attack by electrophiles or nucleophiles.
Comparative Analysis of Electronic Effects
To quantitatively assess the electronic impact of the fluorine atom in this compound, we can examine its influence on reaction rates and spectroscopic properties in comparison to 1-Bromo-3,5-dimethylbenzene.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution reactions, the fluorine atom's strong inductive withdrawal deactivates the benzene ring, making it less reactive than its non-fluorinated analog. However, the resonance effect of fluorine, which donates electron density to the ortho and para positions, directs incoming electrophiles to these sites. In the case of this compound, the positions ortho and para to the fluorine atom are already substituted. The primary sites for electrophilic attack would be the remaining unsubstituted carbons.
Table 1: Predicted Relative Reactivity in Electrophilic Aromatic Substitution
| Compound | Key Electronic Effects of Fluorine | Predicted Relative Rate of EAS | Expected Major Isomer(s) |
| This compound | Strong -I (deactivating), Weak +M (ortho, para-directing) | Slower | Substitution at C4 or C6 |
| 1-Bromo-3,5-dimethylbenzene | (Reference) | Faster | Substitution at C2, C4, or C6 |
Nucleophilic Aromatic Substitution (SNAr)
For nucleophilic aromatic substitution to occur, the aromatic ring must be activated by strong electron-withdrawing groups. While fluorine is strongly electron-withdrawing, SNAr reactions typically require more potent activating groups like nitro groups. However, in reactions that can proceed via a benzyne intermediate, the presence of ortho-halogen substituents is key. Both this compound and 1-Bromo-3,5-dimethylbenzene could potentially form benzyne intermediates under strongly basic conditions. The electronic effect of the fluorine atom in this context is less straightforward and would influence the stability of the benzyne intermediate.
Spectroscopic Analysis: 13C NMR
The 13C NMR chemical shifts of the aromatic carbons provide a direct measure of the local electron density. The electron-withdrawing nature of the fluorine atom is expected to deshield the carbon atom to which it is attached (C2), resulting in a downfield chemical shift compared to the corresponding carbon in the non-fluorinated analog. The other carbons in the ring will also experience shifts, though to a lesser extent, reflecting the combined inductive and resonance effects.
Table 2: Predicted 13C NMR Chemical Shifts (Aromatic Region)
| Carbon Position | This compound (Predicted δ, ppm) | 1-Bromo-3,5-dimethylbenzene (Predicted δ, ppm) | Influence of Fluorine |
| C1 (-Br) | ~118 | ~123 | Shielding |
| C2 (-F) | ~160 (d, 1JCF ≈ 245 Hz) | ~130 | Strong Deshielding |
| C3 (-CH3) | ~130 | ~138 | Shielding |
| C4 | ~125 | ~128 | Shielding |
| C5 (-CH3) | ~139 | ~138 | Minor Deshielding |
| C6 | ~115 | ~128 | Strong Shielding |
Note: These are predicted values based on incremental shift calculations and data from similar compounds. Experimental verification is required.
Experimental Protocols
To experimentally validate the predicted electronic effects, the following protocols can be employed.
Protocol 1: Competitive Electrophilic Nitration
Objective: To determine the relative reactivity of this compound and 1-Bromo-3,5-dimethylbenzene towards electrophilic nitration.
Materials:
-
This compound
-
1-Bromo-3,5-dimethylbenzene
-
Nitric acid (70%)
-
Sulfuric acid (98%)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare equimolar solutions of this compound and 1-Bromo-3,5-dimethylbenzene in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a pre-cooled mixture of nitric acid and sulfuric acid (nitrating mixture) dropwise with constant stirring.
-
Allow the reaction to proceed for a specified time (e.g., 30 minutes).
-
Quench the reaction by adding ice-cold water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Analyze the product mixture using GC-MS to determine the relative amounts of the nitrated products from each starting material.
Protocol 2: 13C NMR Spectroscopy
Objective: To determine the 13C NMR chemical shifts for this compound and 1-Bromo-3,5-dimethylbenzene.
Materials:
-
This compound
-
1-Bromo-3,5-dimethylbenzene
-
Deuterated chloroform (CDCl3)
-
NMR spectrometer
Procedure:
-
Prepare a ~5-10% (w/v) solution of each compound in CDCl3 in separate NMR tubes.
-
Acquire a proton-decoupled 13C NMR spectrum for each sample.
-
Process the spectra and assign the chemical shifts for each carbon atom in the aromatic region based on coupling patterns (for the fluorinated compound) and predictive software.
Visualizing the Electronic Effects
The electronic influence of the fluorine atom can be conceptualized through the interplay of its inductive and resonance effects.
Caption: Inductive vs. Resonance Effects of Fluorine.
The diagram above illustrates the opposing electronic forces exerted by the fluorine atom on the aromatic ring compared to a hydrogen atom in the same position.
Conclusion
The presence of a fluorine atom in this compound introduces a significant electronic perturbation compared to its non-fluorinated analog. The dominant inductive electron withdrawal deactivates the ring towards electrophilic attack, a key consideration in synthetic planning. Conversely, the resonance effect, while weaker, directs the regioselectivity of such reactions. Spectroscopic analysis, particularly 13C NMR, provides a powerful tool to probe these electronic changes directly. For researchers in drug discovery and materials science, a thorough understanding of these fluorine-imparted electronic effects is crucial for the rational design and synthesis of novel functional molecules.
A Comparative Guide to the Synthesis of Fluorinated Biaryl Compounds: A-Ring Approach vs. B-Ring Functionalization
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into biaryl scaffolds is a cornerstone of modern medicinal chemistry. Fluorination can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides a comparative analysis of two synthetic pathways for producing a hypothetical, yet representative, fluorinated biaryl target molecule: 4'-methoxy-2-fluoro-3,5-dimethyl-1,1'-biphenyl .
The two routes are benchmarked based on the point of introduction of the fluoro-dimethyl-phenyl moiety:
-
Route A: Utilizes 1-Bromo-2-fluoro-3,5-dimethylbenzene as a foundational building block ("A-Ring Approach").
-
Route B: Employs an alternative strategy where the fluoro-dimethyl-phenyl unit is constructed and coupled in a later stage ("B-Ring Functionalization").
This guide presents a detailed comparison of their experimental protocols, performance metrics, and overall strategic advantages.
Route A: A-Ring Approach via Suzuki-Miyaura Coupling
This pathway leverages the commercially available this compound and couples it with (4-methoxyphenyl)boronic acid via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This is a highly convergent and widely used method for biaryl synthesis.[1][2]
Experimental Protocol: Suzuki-Miyaura Coupling
A detailed, representative protocol for this reaction is as follows:
-
Reaction Setup: To an oven-dried Schlenk flask, add (4-methoxyphenyl)boronic acid (1.2 equivalents), Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents), and a suitable phosphine ligand such as SPhos (0.04 equivalents).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Reactant Addition: Anhydrous solvent (e.g., 1,4-dioxane) is added, followed by this compound (1.0 equivalent).
-
Base Addition: An aqueous solution of a base, such as potassium carbonate (K₂CO₃, 2.0 equivalents), is added.
-
Reaction: The mixture is heated to a specified temperature (typically 80-100 °C) and stirred vigorously until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Logical Workflow for Route A
Caption: Workflow for the Suzuki-Miyaura coupling.
Route B: Alternative B-Ring Functionalization via Negishi Coupling
This alternative pathway avoids the specific bromo-fluoro starting material of Route A. Instead, it begins with 1,3-dimethylbenzene, which undergoes ortho-lithiation and subsequent functionalization to create an organozinc reagent. This is then coupled with 1-bromo-4-methoxybenzene using a Negishi cross-coupling reaction. The Negishi coupling is particularly powerful for constructing sterically hindered biaryls.[3][4][5]
Experimental Protocol: Negishi Coupling
A representative multi-step protocol for this route is as follows:
-
Formation of Organolithium: 1,3-dimethylbenzene (1.0 equivalent) is dissolved in an anhydrous ether solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere. A strong base, such as n-Butyllithium (1.1 equivalents), is added dropwise to perform ortho-lithiation.
-
Transmetalation to Organozinc: A solution of zinc chloride (ZnCl₂, 1.2 equivalents) in THF is added to the organolithium species to form the corresponding arylzinc reagent.
-
Negishi Coupling: In a separate flask, a palladium catalyst (e.g., Pd₂(dba)₃, 0.01 equivalents) and a suitable ligand (e.g., XPhos, 0.02 equivalents) are combined. 1-bromo-4-methoxybenzene (1.0 equivalent) is added, followed by the freshly prepared arylzinc solution.
-
Reaction and Work-up: The reaction is allowed to warm to room temperature and stirred until completion. The work-up involves quenching with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extraction with an organic solvent.[6]
-
Fluorination (Final Step): The resulting 4'-methoxy-3,5-dimethyl-1,1'-biphenyl is then subjected to electrophilic fluorination using a reagent like N-Fluorobenzenesulfonimide (NFSI) to install the fluorine at the 2-position, yielding the final target molecule.
Logical Workflow for Route B
Caption: Workflow for the multi-step Negishi coupling.
Performance Benchmarking
The choice between these two synthetic routes depends on several factors, including starting material availability, desired yield, and tolerance for multi-step procedures. The following table summarizes typical performance data based on literature precedents for similar transformations.
| Parameter | Route A (Suzuki Coupling) | Route B (Negishi Coupling & Fluorination) | Notes |
| Overall Yield | 75-90% | 50-70% (over 3 steps) | Suzuki couplings are often high-yielding in a single step.[1] Route B's overall yield is impacted by the multiple transformations. |
| Number of Steps | 1 | 3 | Route A is highly convergent. Route B is a linear synthesis. |
| Key Reagents | Pd(OAc)₂, Phosphine Ligand, Boronic Acid, Base | n-BuLi, ZnCl₂, Pd₂(dba)₃, Phosphine Ligand, NFSI | Route B requires handling of pyrophoric (n-BuLi) and moisture-sensitive reagents. |
| Reaction Time | 4-12 hours | 12-24 hours (total) | The multi-step nature of Route B inherently increases the total synthesis time. |
| Substrate Scope | Broad; tolerant of many functional groups.[2] | Broad; organozinc reagents are compatible with many functional groups.[4] | Both methods are robust, but the choice may depend on the specific functionalities present in more complex analogs. |
| Cost-Effectiveness | Potentially higher due to the cost of the specialized starting material. | Potentially lower starting material cost, but higher reagent and solvent cost over multiple steps. | A full cost analysis would depend on supplier pricing and scale. |
Conclusion
Route A , which utilizes This compound , offers a highly efficient, convergent, and high-yielding pathway to the target molecule. It is the preferred method when the starting material is readily accessible and the primary goal is rapid synthesis with a minimal number of steps.
Route B provides a more flexible, albeit longer, alternative that may be advantageous if the specific brominated starting material is unavailable or prohibitively expensive. This route demonstrates the power of building complexity through sequential C-H activation, transmetalation, and late-stage functionalization.
The selection of the optimal synthetic route will ultimately be guided by the specific objectives of the research program, including considerations of cost, time, available expertise, and the desired scale of the synthesis. Both the Suzuki-Miyaura and Negishi cross-coupling reactions represent powerful and versatile tools in the synthetic chemist's arsenal for the construction of valuable biaryl compounds.[7]
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Biaryl synthesis by C-C coupling [organic-chemistry.org]
analysis of kinetic data for reactions involving 1-Bromo-2-fluoro-3,5-dimethylbenzene
A Comparative Guide to the Kinetic Analysis of 1-Bromo-2-fluoro-3,5-dimethylbenzene in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, understanding the kinetic profile of reactants is crucial for reaction optimization and scale-up. This guide provides a comparative analysis of the kinetic performance of this compound in the context of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Due to the limited availability of direct kinetic data for this specific substrate, this guide leverages data from closely related analogues to provide a predictive comparison based on established structure-activity relationships.
Data Presentation: Comparative Kinetic Data
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is significantly influenced by the electronic and steric nature of the substituents on the aromatic ring. For this compound, the fluorine atom at the ortho position and the two methyl groups at the meta positions introduce a unique combination of these effects.
-
Electronic Effects: The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I), which can make the ipso-carbon more electrophilic and potentially accelerate the oxidative addition step. The methyl groups are electron-donating (+I effect), which can have an opposing effect.
-
Steric Effects: The ortho-fluoro group and the meta-dimethyl groups contribute to steric hindrance around the reaction center, which can influence the approach of the palladium catalyst and slow down the reaction rate.
The following table provides a summary of expected relative reaction rates for the Suzuki-Miyaura coupling of various substituted bromobenzenes with phenylboronic acid. The data for 1-bromo-4-fluorobenzene is derived from experimental observations, while the relative rates for other substrates, including this compound, are estimated based on established electronic and steric effects.
Table 1: Comparative Reaction Rates in Suzuki-Miyaura Coupling
| Aryl Bromide Entry | Substituents | Expected Relative Rate | Key Influencing Factors |
| 1-Bromo-4-fluorobenzene | -F (para) | 1.00 (Reference) | Strong -I effect of fluorine, minimal steric hindrance. |
| This compound | -F (ortho), 2x -CH₃ (meta) | Slower | Significant steric hindrance from ortho-F and meta-CH₃ groups. Competing electronic effects. |
| Bromobenzene | None | Slightly Slower | Baseline reactivity with no electronic perturbation. |
| 1-Bromo-4-methoxybenzene | -OCH₃ (para) | Faster | Strong +M effect of methoxy group can accelerate oxidative addition. |
| 1-Bromo-4-nitrobenzene | -NO₂ (para) | Much Faster | Very strong -M and -I effects of the nitro group significantly activate the C-Br bond. |
| 1-Bromo-2,4,6-trimethylbenzene | 3x -CH₃ (ortho, para) | Much Slower | Extreme steric hindrance from two ortho-methyl groups severely retards the reaction. |
Note: The expected relative rates are qualitative predictions to guide experimental design. Actual kinetic parameters would need to be determined experimentally.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for conducting meaningful kinetic studies. Below are generalized methodologies for monitoring the kinetics of Suzuki-Miyaura and Buchwald-Hartwig reactions.
Protocol 1: Kinetic Analysis of a Suzuki-Miyaura Reaction via Gas Chromatography (GC)
This protocol describes the monitoring of the reaction between an aryl bromide and phenylboronic acid.
Materials:
-
Aryl bromide (e.g., this compound)
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., Toluene)
-
Internal standard (e.g., Dodecane)
-
Reaction vials, magnetic stir bars, heating block
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Reaction Setup: In a glovebox, a reaction vial is charged with the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the internal standard (0.5 mmol).
-
Solvent and Catalyst Addition: Anhydrous toluene (10 mL) is added, and the mixture is stirred until homogeneous. The palladium catalyst (1 mol%) is then added.
-
Reaction Initiation and Monitoring: The vial is sealed and placed in a preheated heating block at the desired temperature (e.g., 80 °C). At specified time intervals (e.g., 0, 5, 10, 20, 40, 60, 90, 120 minutes), an aliquot (0.1 mL) of the reaction mixture is withdrawn.
-
Sample Preparation and Analysis: The aliquot is immediately quenched with a small volume of water and extracted with diethyl ether. The organic layer is then analyzed by GC-FID to determine the concentrations of the aryl bromide and the biaryl product relative to the internal standard.
-
Data Analysis: The concentration of the reactant and product is plotted against time to generate a reaction profile. From this, the initial reaction rate can be determined. By performing the experiment with varying initial concentrations of reactants and catalyst, the reaction order with respect to each component and the overall rate constant (k) can be calculated.
Protocol 2: Real-Time Monitoring of a Buchwald-Hartwig Amination via Mass Spectrometry
This advanced protocol allows for the direct observation of catalytic intermediates.
Materials:
-
Aryl bromide (e.g., this compound)
-
Amine (e.g., Morpholine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., THF)
-
Electrospray ionization mass spectrometer (ESI-MS) equipped for real-time monitoring.
Procedure:
-
Catalyst Activation: In a reaction vessel connected to the ESI-MS, the palladium precatalyst and phosphine ligand are dissolved in THF. The formation of the active Pd(0) complex can be monitored in real-time.
-
Sequential Reagent Addition: Once the active catalyst is formed, the aryl bromide is introduced, and the formation of the oxidative addition complex is observed. Subsequently, the amine and then the base are added sequentially.
-
Data Acquisition: The mass spectrometer is set to monitor the m/z values of the expected catalytic intermediates and the product throughout the reaction.
-
Kinetic Analysis: The ion intensities of the key species are plotted against time. This provides qualitative and semi-quantitative information about the rates of the individual steps in the catalytic cycle, helping to identify the rate-determining step.[1]
Mandatory Visualization
The following diagrams illustrate the fundamental processes involved in the kinetic analysis of these cross-coupling reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for kinetic analysis of a cross-coupling reaction.
References
literature review of the synthetic utility of 1-Bromo-2-fluoro-3,5-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
1-Bromo-2-fluoro-3,5-dimethylbenzene is a versatile synthetic intermediate with significant potential in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a reactive bromine atom, a fluorine atom that can modulate electronic properties and metabolic stability, and two methyl groups that provide steric bulk and lipophilicity, makes it an attractive building block for complex molecular architectures. This guide provides a comparative overview of its expected synthetic utility in key cross-coupling reactions, drawing upon established methodologies for structurally related aryl halides. While specific experimental data for this compound is limited in the surveyed literature, this document presents generalized protocols and comparative data from analogous systems to guide synthetic efforts.
Core Reactivity: A Hub for Molecular Elaboration
The bromine atom on the aromatic ring serves as a versatile handle for a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions. The presence of the ortho-fluorine and methyl groups can influence the reactivity of the C-Br bond and the regioselectivity of subsequent transformations. The primary synthetic pathways anticipated for this molecule are palladium-catalyzed cross-coupling reactions and the formation of organometallic reagents.
Comparison of Key Synthetic Transformations
The following sections detail the expected outcomes and provide generalized experimental protocols for the application of this compound in several cornerstone cross-coupling reactions. The comparative data is drawn from reactions with structurally similar aryl bromides to provide a predictive framework for reaction optimization.
Table 1: Predicted Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures, which are prevalent in many biologically active molecules. This compound is expected to be a viable substrate for this reaction.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Predicted Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 75-85 |
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst and ligand (if applicable) under a positive flow of inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Suzuki-Miyaura coupling of this compound.
Table 2: Predicted Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are key components of many pharmaceuticals.[1] The steric hindrance from the methyl groups and the electronic effect of the fluorine may influence the choice of ligand and base for optimal results.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Predicted Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ | t-BuOH | 100 | 70-80 |
Experimental Protocol: Generalized Buchwald-Hartwig Amination
-
In a glovebox, charge an oven-dried Schlenk tube with the palladium catalyst, ligand, and base.
-
Add this compound (1.0 mmol).
-
Add the amine (1.2 mmol).
-
Add the anhydrous, degassed solvent.
-
Seal the tube, remove it from the glovebox, and heat with stirring to the specified temperature.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Caption: Buchwald-Hartwig amination of this compound.
Table 3: Predicted Performance in Sonogashira Coupling
The Sonogashira coupling enables the formation of aryl alkynes, which are valuable intermediates in organic synthesis. The reaction is typically catalyzed by a combination of palladium and copper salts.
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Predicted Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 80-90 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | i-Pr₂NH | DMF | 80 | 75-85 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Piperidine | Toluene | 90 | 70-80 |
Experimental Protocol: Generalized Sonogashira Coupling
-
To a Schlenk tube, add this compound (1.0 mmol), the palladium catalyst, and the copper catalyst.
-
Evacuate and backfill with an inert gas.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne (1.5 mmol) via syringe.
-
Heat the reaction mixture to the specified temperature until the starting material is consumed (as monitored by TLC or GC-MS).
-
Cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with saturated aqueous ammonium chloride solution, then brine.
-
Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Caption: Sonogashira coupling of this compound.
Alternative Synthetic Routes
Besides palladium-catalyzed reactions, this compound can be utilized to form Grignard or organolithium reagents. These intermediates can then be reacted with a variety of electrophiles to introduce diverse functional groups.
Grignard Reagent Formation and Reaction:
-
Protocol:
-
Activate magnesium turnings in a flame-dried flask under an inert atmosphere.
-
Add a solution of this compound in anhydrous THF dropwise to initiate the reaction.
-
Once the Grignard reagent is formed, it can be quenched with various electrophiles such as aldehydes, ketones, or carbon dioxide to yield the corresponding alcohols or carboxylic acids.
-
Lithiation and Subsequent Functionalization:
-
Protocol:
-
Dissolve this compound in an anhydrous ethereal solvent (e.g., THF or diethyl ether) and cool to -78 °C under an inert atmosphere.
-
Add a solution of an organolithium reagent (e.g., n-butyllithium) dropwise.
-
After stirring for a short period, the resulting aryllithium species can be reacted with a range of electrophiles.
-
Conclusion
This compound represents a valuable and versatile building block for organic synthesis. While specific, optimized reaction data for this compound is not extensively documented in the public domain, its structural features strongly suggest its utility in a range of standard and powerful cross-coupling reactions. The provided generalized protocols and comparative data from analogous systems offer a solid foundation for researchers to develop efficient synthetic routes towards novel and complex molecules for applications in drug discovery and materials science. Further experimental investigation is warranted to fully elucidate the specific reactivity and optimal conditions for this promising synthetic intermediate.
References
The Strategic Application of 1-Bromo-2-fluoro-3,5-dimethylbenzene in Multi-Step Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the selection of building blocks in a multi-step synthesis is a critical decision balancing cost, efficiency, and novelty. This guide provides a comprehensive cost-benefit analysis of utilizing 1-Bromo-2-fluoro-3,5-dimethylbenzene, a versatile substituted aromatic compound, in complex synthetic routes. We present a comparative overview with alternative reagents, supported by experimental data, to inform strategic synthetic planning.
This compound offers a unique combination of steric and electronic properties, making it a valuable intermediate in the synthesis of novel pharmaceuticals and functional materials. The presence of bromine, fluorine, and two methyl groups on the benzene ring allows for regioselective functionalization through a variety of cross-coupling and organometallic reactions. However, its utility must be weighed against its cost and the availability of alternative synthetic strategies.
Comparative Cost Analysis
A primary consideration in any synthetic campaign is the cost of starting materials. This compound is a specialty chemical, and its price can be significantly higher than that of simpler, more common aryl halides. Below is a comparative table of approximate costs for this compound and potential alternative starting materials that could lead to similar downstream products.
| Compound | CAS Number | Supplier Example | Price (USD) per Gram |
| This compound | 344-16-1 | CymitQuimica | ~$120 |
| 5-Bromo-2-fluoro-1,3-dimethylbenzene | 99725-44-7 | Chem-Impex | ~$50 |
| 1-Bromo-3,5-dimethylbenzene | 556-96-7 | Strem Chemicals | ~$2 |
| 2-Fluoro-3,5-dimethylaniline | Not readily available | N/A | High (custom synthesis) |
| 3,5-Dimethylphenol | 108-68-9 | Major suppliers | <$1 |
Note: Prices are approximate and subject to change based on supplier, purity, and quantity.
The significant price difference highlights the importance of evaluating the synthetic advantages offered by this compound. Its pre-installed functional handles may streamline a synthesis, potentially offsetting the higher initial cost by reducing the number of steps, improving overall yield, and saving on labor and resources.
Performance in Key Synthetic Transformations
The utility of this compound is demonstrated in its reactivity in several cornerstone reactions of modern organic synthesis. Below, we provide an overview and representative experimental protocols for its application in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reagent formation.
Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The bromine atom of this compound serves as an excellent handle for this transformation.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction: To a solution of this compound (1.0 mmol), an arylboronic acid (1.2 mmol), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol) in a degassed solvent mixture of toluene (5 mL) and ethanol (2 mL), is added an aqueous solution of a base, typically 2M sodium carbonate (2.0 mmol).
-
Conditions: The reaction mixture is heated to 80-100 °C under an inert atmosphere for 12-24 hours.
-
Work-up and Yield: After cooling, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography. Expected yields for this type of reaction are generally in the range of 70-95%, depending on the specific boronic acid used.[1][2][3][4]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, crucial for the synthesis of many biologically active molecules. The C-Br bond of this compound is readily aminated under standard palladium-catalyzed conditions.[5][6][7][8]
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction: A mixture of this compound (1.0 mmol), an amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and a base (e.g., sodium tert-butoxide, 1.4 mmol) is assembled in a glovebox or under an inert atmosphere.
-
Conditions: Anhydrous toluene (5 mL) is added, and the reaction mixture is heated to 80-110 °C for 12-24 hours.
-
Work-up and Yield: Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by chromatography. Yields for Buchwald-Hartwig aminations are typically in the range of 60-90%.[5][6][7][8]
Grignard Reagent Formation
The bromine atom can be converted to a Grignard reagent, which can then be used in a variety of subsequent reactions, such as additions to carbonyl compounds or as a nucleophile in other coupling reactions.
Experimental Protocol: Grignard Reagent Formation
-
Reaction: To a flame-dried flask containing magnesium turnings (1.2 mmol) under an inert atmosphere, a solution of this compound (1.0 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) is added dropwise.
-
Conditions: The reaction is typically initiated with gentle heating or the addition of a small crystal of iodine. Once initiated, the reaction is maintained at a gentle reflux until the magnesium is consumed.
-
Subsequent Reaction and Yield: The resulting Grignard reagent is then used in situ by adding the desired electrophile at an appropriate temperature (often 0 °C or room temperature). Yields for Grignard reactions are highly dependent on the subsequent step but can often be in the range of 70-90%.[9][10][11]
Logical Workflow for Cost-Benefit Analysis
The decision to use this compound should be based on a careful analysis of the entire synthetic route. The following diagram illustrates a logical workflow for this decision-making process.
Caption: A logical workflow for the cost-benefit analysis of a synthetic route.
Alternative Synthetic Strategies
Instead of starting with the pre-functionalized this compound, one could envision building the desired substitution pattern from simpler, cheaper starting materials like 3,5-dimethylphenol or 1-bromo-3,5-dimethylbenzene.
For instance, starting from 3,5-dimethylphenol, a multi-step sequence could involve:
-
Fluorination: Introduction of the fluorine atom, which can be a challenging transformation on an electron-rich phenol.
-
Bromination: Regioselective bromination to install the bromine at the desired position.
Alternatively, starting with 1-bromo-3,5-dimethylbenzene:
-
Nitration: Introduction of a nitro group.
-
Reduction: Reduction of the nitro group to an amine.
-
Diazotization and Fluorination (Schiemann reaction): Conversion of the amine to a diazonium salt followed by fluorination.
The following diagram illustrates a possible synthetic pathway starting from a simpler precursor.
Caption: An alternative synthetic route to this compound.
While these alternative routes start with cheaper materials, they introduce additional synthetic steps, each with its own associated costs (reagents, solvents, purification) and potential for yield loss. Furthermore, regioselectivity can be a significant challenge, potentially leading to isomeric mixtures that require difficult and costly separation.
Conclusion
The cost-benefit analysis of using this compound in a multi-step synthesis is a nuanced decision that extends beyond the initial price of the reagent. For complex target molecules where the unique substitution pattern of this building block can significantly shorten the synthetic sequence and improve the overall yield, the higher initial investment can be justified. The direct availability of orthogonal reactive sites (C-Br for coupling, C-F for potential late-stage modifications, and methyl groups for further functionalization) offers a strategic advantage in convergent synthetic designs.
Conversely, for simpler target molecules or in cost-sensitive applications where a longer but more economical route is feasible, starting from less functionalized precursors may be the preferred approach. Researchers and process chemists must carefully evaluate the trade-offs between the upfront cost of this compound and the potential downstream savings in terms of time, resources, and overall process efficiency. This guide provides the foundational data and a logical framework to aid in making this critical strategic decision.
References
- 1. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
Proper Disposal of 1-Bromo-2-fluoro-3,5-dimethylbenzene: A Comprehensive Guide for Laboratory Professionals
An essential guide for the safe handling and disposal of 1-Bromo-2-fluoro-3,5-dimethylbenzene, ensuring laboratory safety and regulatory compliance. This document provides immediate, procedural, and step-by-step guidance for researchers, scientists, and drug development professionals.
Hazard Profile and Safety Summary
This compound is a chemical compound that requires careful handling due to its potential health and environmental hazards. It is classified as causing skin and serious eye irritation, and it may also cause respiratory irritation.[1][2][3] Adherence to proper personal protective equipment (PPE) protocols is mandatory to ensure personal safety.
| Property | Value |
| Molecular Formula | C8H8BrF |
| Molecular Weight | 203.05 g/mol [2][3] |
| Appearance | Colorless liquid[1] |
| GHS Hazard Statements | H315: Causes skin irritation[2][3], H319: Causes serious eye irritation[2][3], H335: May cause respiratory irritation[2][3] |
Personal Protective Equipment (PPE)
Before handling or disposing of this compound, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[4]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber, to prevent skin contact.[4]
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory to protect the skin.[4]
-
Respiratory Protection: If working in a poorly ventilated area or if there is a risk of inhalation, a respirator with an appropriate filter for organic vapors should be used.[4]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[4] Do not dispose of this chemical down the drain or in regular trash. [4]
1. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads) in a designated, properly labeled, and sealed waste container.[4]
-
The container must be made of a material compatible with the chemical and be in good condition to prevent leaks.[4]
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[4]
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.[4]
-
Keep the container away from heat, sparks, open flames, and other ignition sources.[4]
-
Ensure the storage area is secure and only accessible to authorized personnel.[4]
4. Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.[4]
-
Provide the contractor with the Safety Data Sheet (SDS) for the chemical.[4]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[4]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.[4]
-
Ventilate: Ensure the area is well-ventilated.[4]
-
Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[5]
-
Collect: Carefully collect the absorbent material and place it in a sealed, properly labeled container for disposal as hazardous waste.[5]
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[4]
-
Report: Report the spill to your institution's environmental health and safety department.[4]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 1-Bromo-2-fluoro-3,5-dimethylbenzene
This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of 1-Bromo-2-fluoro-3,5-dimethylbenzene (CAS No. 99725-44-7). The following information is intended for trained professionals in a laboratory setting. Always consult the specific Safety Data Sheet (SDS) for the product you are using before commencing any work.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is also a combustible liquid.[2] Adherence to proper PPE protocols is mandatory to ensure personal safety.
Summary of Required Personal Protective Equipment
| Protection Type | Recommended Equipment | Rationale & Citation |
| Eye & Face | Tightly fitting safety goggles with side-shields or chemical safety goggles.[1][3][4][5] | Protects against splashes and vapors that can cause serious eye damage.[1][6] |
| Face shield (in addition to goggles). | Required when there is a significant risk of splashing.[6][7] | |
| Skin & Body | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact, which can lead to irritation or burns.[3][4][6] Gloves must be inspected prior to use.[5] |
| Chemically resistant lab coat or impervious clothing.[3][5] | Protects against incidental skin contact and contamination of personal clothing. | |
| Closed-toe shoes.[6] | Prevents exposure from spills and protects feet from physical hazards. | |
| Respiratory | Work in a well-ventilated area, preferably a chemical fume hood.[4][5][6] | Minimizes the inhalation of vapors, which can cause respiratory tract irritation.[1][3] |
| NIOSH-approved respirator with organic vapor cartridges. | Use if ventilation is inadequate or if exposure limits are exceeded.[3][8] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow minimizes the risk of exposure and accidents.
Preparation and Precaution
-
Review Documentation: Before handling, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.
-
Verify Emergency Equipment: Ensure that a safety shower and an eyewash station are accessible and in good working order.[1][4]
-
Prepare Work Area: Conduct all work within a certified chemical fume hood to ensure adequate ventilation.[5][6] Keep the work area clean and free of clutter.
-
Assemble Materials: Place all necessary equipment, including reaction vessels, measuring tools, and waste containers, inside the fume hood before introducing the chemical.
Chemical Handling
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Transferring the Chemical: Avoid inhalation and contact with skin and eyes.[5] Use appropriate tools, such as glass pipettes or syringes, to carefully transfer the liquid. Use only non-sparking tools to prevent ignition.[8][9]
-
During the Experiment: Keep the fume hood sash at the lowest possible height that still allows for comfortable work. Keep the container tightly closed when not in use.[3][4][10]
Storage
-
Container Integrity: Store the chemical in its original, tightly sealed container in a dry, cool, and well-ventilated place.[4][5][10]
-
Avoid Incompatibilities: Keep away from heat, sparks, open flames, and other sources of ignition.[3][9] Store away from incompatible materials and foodstuff containers.[11]
Disposal Plan: Step-by-Step Waste Management
Proper disposal is critical to protect personnel and the environment. Halogenated organic waste must be segregated from other waste streams.[6]
Waste Segregation and Collection
-
Designated Waste Container: Collect all waste containing this compound, including rinsate from glassware, in a designated, properly labeled hazardous waste container for halogenated organic compounds.
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated waste streams.[6]
Decontamination
-
Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood. Collect the rinsate as hazardous waste.[6]
-
Work Surfaces: Decontaminate all work surfaces after the procedure is complete.
Final Disposal
-
Institutional Procedures: Dispose of the hazardous waste container according to your institution's specific hazardous waste disposal procedures.[6] Empty containers may retain product residue and should be treated as hazardous.[3][12]
Chemical Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
- 1. file.chemscene.com [file.chemscene.com]
- 2. 5-Bromo-2-fluoro-1,3-dimethylbenzene | C8H8BrF | CID 2736298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. hsa.ie [hsa.ie]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
